2-Ethyl-4'-methoxybenzophenone
Description
BenchChem offers high-quality 2-Ethyl-4'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-ethylphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-6-4-5-7-15(12)16(17)13-8-10-14(18-2)11-9-13/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDXRDBZVLJWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492458 | |
| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341022-06-8 | |
| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Ethyl-4'-methoxybenzophenone
This guide provides a comprehensive overview of the synthetic pathway for 2-Ethyl-4'-methoxybenzophenone, a substituted aromatic ketone with applications in various fields of chemical research and development. The synthesis is primarily achieved through a Friedel-Crafts acylation reaction, a cornerstone of organic chemistry for the formation of carbon-carbon bonds with aromatic rings. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis.
Introduction
2-Ethyl-4'-methoxybenzophenone is a diaryl ketone featuring an ethyl group in the ortho position of one phenyl ring and a methoxy group in the para position of the other. This substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, while the ethyl group can influence the molecule's conformation and reactivity. The most direct and industrially scalable method for the synthesis of such benzophenones is the Friedel-Crafts acylation.[1] This reaction, developed by Charles Friedel and James Crafts in 1877, involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2]
Core Synthesis Strategy: Friedel-Crafts Acylation
The synthesis of 2-Ethyl-4'-methoxybenzophenone is strategically designed around the Friedel-Crafts acylation of anisole (methoxybenzene) with 2-ethylbenzoyl chloride. This approach is favored due to the high reactivity of anisole and the directing effect of the methoxy group.
Retrosynthetic Analysis:
A retrosynthetic disconnection of the target molecule breaks the bond between the carbonyl carbon and the methoxy-substituted phenyl ring, identifying anisole and 2-ethylbenzoyl chloride as the key starting materials.
Figure 1: Retrosynthetic approach for 2-Ethyl-4'-methoxybenzophenone.
The methoxy group of anisole is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Due to steric hindrance from the methoxy group, the incoming acylium ion will predominantly add to the para position, leading to the desired 4'-methoxy substitution pattern with high regioselectivity.[3]
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with 2-ethylbenzoyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[4]
-
Electrophilic Attack: The electron-rich π system of the anisole ring acts as a nucleophile and attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
-
Complex Formation and Work-up: The product, being a ketone, is a Lewis base and will form a complex with the aluminum chloride. Therefore, a stoichiometric amount of the catalyst is required. An aqueous work-up is necessary to decompose this complex and isolate the final product.
Figure 3: Synthesis of anisole via Williamson ether synthesis.
2. 2-Ethylbenzoyl Chloride from 2-Ethylbenzoic Acid:
2-Ethylbenzoyl chloride can be synthesized from 2-ethylbenzoic acid by reaction with thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard method for converting carboxylic acids to their corresponding acyl chlorides. [5]
Figure 4: Synthesis of 2-ethylbenzoyl chloride.
Conclusion
The Friedel-Crafts acylation of anisole with 2-ethylbenzoyl chloride provides a reliable and efficient route to 2-Ethyl-4'-methoxybenzophenone. Careful control of reaction conditions, particularly temperature and moisture, is paramount for achieving high yields and purity. The mechanistic understanding of this electrophilic aromatic substitution allows for the rational design of the synthesis and troubleshooting of potential issues. This guide provides the necessary framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.
References
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]
-
Student, A. (2006, October 4). Friedel-Crafts Acylation of Anisole. StuDocu. Retrieved from [Link]
- Google Patents. (n.d.). CN1370764A - Production process of ethylbenzyl chloride.
-
Organic Syntheses. (n.d.). Anisole. Retrieved from [Link]
- Google Patents. (n.d.). CN109879730B - Method for producing anisole from phenol and methanol.
-
ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]
-
Frontiers in Chemistry. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]
-
Chemistry - Simple & Easy. (2023, January 10). Williamson ether synthesis | Preparation of Anisole from Phenol [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]
-
Allen. (n.d.). How do you convert the following : Phenol to Anisole. Retrieved from [Link]
- Google Patents. (n.d.). CN1169762C - Production process of ethylbenzyl chloride.
-
Dr. Don Davies. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN1036454C - Preparation method of anisole.
-
Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for producing benzoyl chlorides - EP 0849253 A1. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Photophysical Properties of 2-Ethyl-4'-methoxybenzophenone
This guide provides a comprehensive technical overview of the core photophysical properties of 2-Ethyl-4'-methoxybenzophenone, a substituted aromatic ketone of significant interest in photochemistry, materials science, and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related benzophenone derivatives and foundational photochemical principles to provide a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's behavior upon interaction with light.
Introduction: The Benzophenone Chromophore and the Influence of Substitution
Benzophenone is a classic aromatic ketone renowned for its rich photochemistry, primarily dictated by its efficient intersystem crossing (ISC) to the triplet state.[1] Its utility as a photosensitizer, photoinitiator, and in organic synthesis is well-established. The introduction of substituents onto the benzophenone core can significantly modulate its photophysical and photochemical properties.[2] This guide focuses on 2-Ethyl-4'-methoxybenzophenone, where an ethyl group is present at the ortho position of one phenyl ring and a methoxy group at the para position of the other.
The ethyl group, being an alkyl substituent, is generally considered to have a modest electronic effect but can introduce steric hindrance that may alter the conformation of the molecule and, consequently, its electronic transitions. The methoxy group, an electron-donating group, is expected to have a more pronounced effect on the electronic structure, influencing the energy levels of the excited states.
Predicted Photophysical Properties
Based on the analysis of related substituted benzophenones, the following photophysical properties are anticipated for 2-Ethyl-4'-methoxybenzophenone.
Ground-State Absorption (UV-Vis Spectroscopy)
The UV-Vis absorption spectrum of benzophenone in non-polar solvents typically exhibits two main absorption bands: a weak, longer-wavelength band corresponding to the spin-forbidden n→π* transition of the carbonyl group, and a more intense, shorter-wavelength band due to the π→π* transition.[3]
For 2-Ethyl-4'-methoxybenzophenone, the following characteristics are expected:
-
n→π* Transition: This transition is expected to show a slight blue shift (hypsochromic shift) in polar solvents due to the stabilization of the non-bonding electrons of the carbonyl oxygen through hydrogen bonding with the solvent.[3]
-
π→π* Transition: The presence of the electron-donating methoxy group is likely to cause a red shift (bathochromic shift) in this band compared to unsubstituted benzophenone.[3] This is due to the raising of the highest occupied molecular orbital (HOMO) energy level.
Table 1: Predicted UV-Vis Absorption Properties of 2-Ethyl-4'-methoxybenzophenone
| Transition | Expected λmax (in non-polar solvent) | Expected Molar Extinction Coefficient (ε) | Solvent Effects |
| n→π | ~340 - 360 nm | Low (~100-300 M-1cm-1) | Hypsochromic shift in polar solvents |
| π→π | ~260 - 280 nm | High (~10,000-20,000 M-1cm-1) | Bathochromic shift in polar solvents |
Excited State Dynamics
Upon absorption of a photon, 2-Ethyl-4'-methoxybenzophenone will be promoted to an excited singlet state (S1 or S2). The subsequent deactivation pathways are critical to its photochemical behavior.
Caption: Jablonski diagram illustrating the principal photophysical pathways for 2-Ethyl-4'-methoxybenzophenone.
Benzophenones are generally characterized by very low fluorescence quantum yields (Φf) due to the extremely efficient intersystem crossing.[1] Therefore, 2-Ethyl-4'-methoxybenzophenone is expected to be a weak fluorescer.
The hallmark of benzophenone photochemistry is its near-unity quantum yield of intersystem crossing (Φisc ≈ 1). This efficiency is attributed to the close energy spacing between the S1(n,π*) and a higher-lying triplet state, facilitated by spin-orbit coupling. It is anticipated that 2-Ethyl-4'-methoxybenzophenone will also exhibit a high ISC quantum yield, efficiently populating the T1 state.
At low temperatures in a rigid matrix, the triplet state of benzophenone deactivates via phosphorescence, emitting light at a longer wavelength than fluorescence. The phosphorescence spectrum provides information about the energy of the T1 state. The lifetime of the triplet state (τp) is typically in the millisecond range for benzophenones.[4][5] The substituents on 2-Ethyl-4'-methoxybenzophenone may slightly alter the phosphorescence lifetime and emission wavelength compared to the parent molecule.[4][5]
Table 2: Predicted Excited State Properties of 2-Ethyl-4'-methoxybenzophenone
| Property | Predicted Value/Characteristic | Rationale |
| Fluorescence Quantum Yield (Φf) | Very low (< 0.01) | Efficient intersystem crossing |
| Intersystem Crossing Quantum Yield (Φisc) | High (~0.9 - 1.0) | Characteristic of the benzophenone chromophore |
| T1 State Energy | ~69 kcal/mol (similar to benzophenone) | Generally less sensitive to substitution than singlet states |
| Phosphorescence Lifetime (τp) | Milliseconds (at 77 K) | Typical for benzophenone triplet states |
Experimental Protocols
To experimentally validate the predicted photophysical properties, a series of spectroscopic techniques should be employed.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).
Methodology:
-
Sample Preparation: Prepare a series of solutions of 2-Ethyl-4'-methoxybenzophenone in a spectroscopic grade solvent (e.g., cyclohexane for non-polar and acetonitrile for polar environments) with concentrations ranging from 10-5 to 10-4 M.
-
Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette against a solvent blank.
-
Data Analysis: Identify the λmax for the n→π* and π→π* transitions. Calculate ε using the Beer-Lambert law (A = εcl).
Caption: Step-by-step workflow for determining the UV-Vis absorption properties.
Steady-State Fluorescence and Phosphorescence Spectroscopy
Objective: To measure the emission spectra and quantum yields of fluorescence and phosphorescence.
Methodology:
-
Sample Preparation: For fluorescence, prepare dilute solutions (absorbance < 0.1 at excitation wavelength) in spectroscopic grade solvents. For phosphorescence, use a glassy matrix at low temperature (e.g., ethanol or 2-methyltetrahydrofuran at 77 K).
-
Instrumentation: A spectrofluorometer equipped with a low-temperature sample holder for phosphorescence measurements.
-
Measurement:
-
Fluorescence: Excite the sample at the λmax of the π→π* transition and record the emission spectrum.
-
Phosphorescence: Cool the sample to 77 K, excite, and record the emission spectrum after a delay to eliminate fluorescence.
-
-
Quantum Yield Determination: Measure the integrated emission intensity relative to a known standard (e.g., quinine sulfate for fluorescence).
Time-Resolved Spectroscopy
Objective: To determine the lifetimes of the excited singlet and triplet states.
Methodology:
-
Instrumentation:
-
Singlet State Lifetime (τs): Time-Correlated Single Photon Counting (TCSPC) or a streak camera.
-
Triplet State Lifetime (τp): Nanosecond transient absorption spectroscopy.[6]
-
-
Measurement: Excite the sample with a pulsed laser and monitor the decay of the fluorescence (for τs) or the transient absorption of the triplet state (for τp) over time.[6]
-
Data Analysis: Fit the decay curves to an exponential function to extract the lifetimes.
Influence of Substituents on Photophysical Properties: A Deeper Dive
The specific placement of the ethyl and methoxy groups on the benzophenone scaffold is crucial in determining the fine details of its photophysical behavior.
-
2-Ethyl Group: The ortho-ethyl group can induce a twist in the adjacent phenyl ring relative to the carbonyl plane. This steric effect can decrease the conjugation, potentially leading to a slight blue shift in the π→π* transition and affecting the rate of intersystem crossing.
-
4'-Methoxy Group: The para-methoxy group, being a strong electron-donating group, will increase the electron density in the phenyl ring. This will likely stabilize the π* orbital, leading to a red shift in the π→π* absorption. It can also influence the nature of the lowest excited singlet and triplet states, potentially introducing more charge-transfer character.
The interplay of these steric and electronic effects will ultimately define the precise photophysical parameters of 2-Ethyl-4'-methoxybenzophenone.
Potential Applications and Relevance
The photophysical properties of 2-Ethyl-4'-methoxybenzophenone make it a candidate for several applications:
-
Photoinitiators: Its efficient triplet state formation can be harnessed to initiate polymerization reactions.
-
Triplet Sensitizers: It can be used to transfer energy to other molecules, enabling photochemical reactions that are not possible through direct excitation.
-
UV Absorbers: While not as common as hydroxy-substituted benzophenones, its absorption in the UV region could be utilized in certain formulations.[7]
Conclusion
This technical guide has provided a detailed predictive analysis of the photophysical properties of 2-Ethyl-4'-methoxybenzophenone based on the well-understood behavior of the benzophenone chromophore and the effects of alkyl and alkoxy substitution. The key takeaways are the expected high efficiency of intersystem crossing to the triplet state and the modulatory effects of the substituents on the absorption and emission characteristics. The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions. A thorough understanding of these properties is essential for the rational design and application of this molecule in various scientific and industrial fields.
References
- Ibeji, C.U., Adegboyega, J., Okagu, O.D., & Adeleke, B.B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516.
- Baughman, B. M., Stennett, E., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019.
- Cai, X., Sakamoto, M., Hara, M., Sugimoto, A., Tojo, S., Kawai, K., Endo, M., Fujitsuka, M., & Majima, T. (2003). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences, 2(11), 1209–1214.
- Venkatraman, R. K., & Orr-Ewing, A. J. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15222–15229.
- Kavarnos, G. J. (1990). Fundamentals of Photoinduced Electron Transfer. Wiley-VCH.
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry. CRC Press.
- Majima, T., et al. (2003). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences, 2(11), 1209-14.
- Cai, X., et al. (2003).
- Unspecified. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI.
- Unspecified. (2025). A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones. Benchchem.
- Unspecified. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure.
- Unspecified. (Date unavailable). Transient absorption decay of the benzophenone triplet state.
Sources
- 1. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Benzophenones in the higher triplet excited states - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Benzophenones in the higher triplet excited states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Solubility Profile of 2-Ethyl-4'-methoxybenzophenone: A Technical Guide for Laboratory Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Ethyl-4'-methoxybenzophenone, a substituted aromatic ketone of interest in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this document presents a predictive analysis based on the compound's molecular structure and established solubility principles. Furthermore, this guide offers detailed, field-proven experimental protocols for the precise determination of its solubility in a range of common laboratory solvents, empowering researchers to generate accurate and reliable data. Methodologies for quantitative analysis via High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are also detailed, ensuring a self-validating system for solubility assessment.
Introduction: The Critical Role of Solubility in Research and Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the feasibility and success of numerous scientific endeavors. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is paramount for a multitude of applications, including:
-
Reaction Chemistry: Solvent selection is critical for ensuring reactants are in the same phase, influencing reaction rates, and facilitating product purification.
-
Recrystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by recrystallization.
-
Formulation Development: In the pharmaceutical industry, the aqueous and lipid solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the design of effective drug delivery systems.
-
Analytical Chemistry: The choice of solvent is crucial for preparing samples for analysis by techniques such as chromatography and spectroscopy.
This guide focuses on 2-Ethyl-4'-methoxybenzophenone, a molecule possessing a combination of polar and non-polar functionalities. Its structure suggests a nuanced solubility profile that necessitates a systematic approach for its characterization.
Molecular Structure and Predicted Solubility Profile
The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, capacity for hydrogen bonding, and overall size. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1]
2.1. Structural Analysis of 2-Ethyl-4'-methoxybenzophenone
The chemical structure of 2-Ethyl-4'-methoxybenzophenone reveals several key features that influence its solubility:
-
Aromatic Rings: The two phenyl rings contribute to the molecule's non-polar character, favoring interactions with other aromatic and non-polar solvents through van der Waals forces and pi-pi stacking.
-
Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, allowing for interactions with polar solvents.
-
Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can also act as a hydrogen bond acceptor.
-
Ethyl Group (-CH₂CH₃): This alkyl group is non-polar and increases the lipophilicity of the molecule, enhancing its solubility in non-polar solvents.
2.2. Predictive Qualitative Solubility
Based on the structural analysis and data from similar benzophenone derivatives, a qualitative solubility profile for 2-Ethyl-4'-methoxybenzophenone in common laboratory solvents can be predicted.[2][3] The presence of both polar (ketone, methoxy) and non-polar (aromatic rings, ethyl group) moieties suggests that it will exhibit a range of solubilities across different solvent classes.
Table 1: Predicted Qualitative Solubility of 2-Ethyl-4'-methoxybenzophenone
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of protic solvents can hydrogen bond with the carbonyl and methoxy groups of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the ketone and methoxy groups. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents can effectively solvate the aromatic and alkyl portions of the molecule, while also interacting with the polar groups. |
| Aromatic | Toluene, Benzene | Moderate | Favorable pi-pi stacking interactions between the aromatic rings of the solute and solvent are expected. |
| Non-polar | Hexane, Cyclohexane | Low | The significant polarity of the ketone and methoxy groups will limit solubility in highly non-polar, aliphatic solvents. |
| Aqueous | Water | Very Low | The large non-polar surface area of the molecule will dominate, leading to poor solubility in water despite the presence of hydrogen bond acceptors. |
Experimental Determination of Solubility: A Self-Validating Protocol
While predictions provide a useful starting point, precise, quantitative solubility data requires rigorous experimental determination. The equilibrium solubility (or shake-flask) method is the gold standard for this purpose, providing thermodynamically stable solubility values.[2]
3.1. The Equilibrium Solubility (Shake-Flask) Method
This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Experimental Workflow Diagram:
Caption: Workflow for the equilibrium solubility determination of 2-Ethyl-4'-methoxybenzophenone.
Step-by-Step Protocol:
-
Preparation of Supersaturated Solutions:
-
To a series of glass vials with airtight screw caps, add an excess amount of 2-Ethyl-4'-methoxybenzophenone. A visible excess of solid should remain at the bottom of the vial.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Place the sealed vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is generally recommended.[1] It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least one hour to allow the excess solid to settle.
-
For more complete separation, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Sample Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (HPLC or UV-Vis).
-
Quantify the concentration of 2-Ethyl-4'-methoxybenzophenone in the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or molarity (mol/L).
-
Quantitative Analysis Methodologies
The trustworthiness of the solubility data relies on the accuracy and precision of the analytical method used for quantification. Both HPLC and UV-Vis spectrophotometry are suitable techniques for the analysis of benzophenone derivatives.[4]
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying organic compounds. A reversed-phase HPLC method is generally suitable for benzophenone derivatives.
HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength corresponding to an absorbance maximum of 2-Ethyl-4'-methoxybenzophenone (to be determined by scanning a dilute solution).
-
Column Temperature: 25 °C
Protocol for HPLC Quantification:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 2-Ethyl-4'-methoxybenzophenone of known concentrations in the solvent of interest.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and record the peak area.
-
Concentration Determination: Use the calibration curve to determine the concentration of 2-Ethyl-4'-methoxybenzophenone in the diluted sample.
4.2. UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method, suitable if 2-Ethyl-4'-methoxybenzophenone is the only absorbing species in the solution at the analytical wavelength.
Protocol for UV-Vis Quantification:
-
Determination of λmax: Scan a dilute solution of 2-Ethyl-4'-methoxybenzophenone in the solvent of interest using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration (Beer's Law plot). The curve should be linear with an R² > 0.999.
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample from the solubility experiment at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the compound in the diluted sample.
Logical Relationship Diagram:
Caption: Logical flow for the quantitative determination of solubility.
Data Presentation and Interpretation
All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Example of Quantitative Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Methanol | 25 | Experimental Value | Calculated Value | HPLC |
| Ethanol | 25 | Experimental Value | Calculated Value | HPLC |
| Acetone | 25 | Experimental Value | Calculated Value | UV-Vis |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | HPLC |
| Dichloromethane | 25 | Experimental Value | Calculated Value | UV-Vis |
| Toluene | 25 | Experimental Value | Calculated Value | HPLC |
| Hexane | 25 | Experimental Value | Calculated Value | HPLC |
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Ethyl-4'-methoxybenzophenone. By combining predictive analysis based on molecular structure with a robust and self-validating experimental protocol, researchers can confidently generate the precise solubility data required for their specific applications. The detailed methodologies for both the equilibrium solubility determination and the subsequent quantitative analysis via HPLC or UV-Vis spectroscopy are designed to ensure the scientific integrity and trustworthiness of the obtained results. This systematic approach will empower scientists in various fields to make informed decisions regarding solvent selection, formulation design, and experimental planning.
References
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
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PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
- Darwish, I. A., Al-Malaq, H. A., & Al-Khamees, H. A. (2008). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of Applied Spectroscopy, 75(2), 226–232.
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University of California, Los Angeles. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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-
Wikipedia. (2023). Benzophenone. Retrieved from [Link]
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An In-Depth Technical Guide to the Theoretical Calculation of the Electronic Structure of 2-Ethyl-4'-methoxybenzophenone
Abstract: This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 2-Ethyl-4'-methoxybenzophenone, a substituted aromatic ketone with significant potential in photochemistry and materials science. We delve into the rationale and application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the geometric, electronic, and spectroscopic properties of this molecule. By detailing a robust, self-validating computational methodology, this document serves as a technical resource for researchers, scientists, and drug development professionals, enabling them to predict molecular behavior, interpret experimental data, and guide the design of novel compounds with tailored functionalities.
Introduction
The Significance of Benzophenones
Benzophenone and its derivatives are a cornerstone class of organic compounds, renowned for their photochemical activity. They are widely utilized as photoinitiators in polymerization processes, such as UV curing for inks and coatings, and as UV filters in sunscreens and other materials to prevent photodegradation.[1][2][3] The efficacy of a benzophenone derivative in these applications is intrinsically linked to its electronic structure, which governs how the molecule absorbs light and dissipates the absorbed energy.[4]
Unique Structural Features of 2-Ethyl-4'-methoxybenzophenone
The subject of this guide, 2-Ethyl-4'-methoxybenzophenone, possesses two key substituents that are expected to significantly modulate the foundational benzophenone structure:
-
Ortho-Ethyl Group: The ethyl group at the 2-position introduces significant steric hindrance. This is predicted to force a larger dihedral angle between the substituted phenyl ring and the plane of the carbonyl group, disrupting π-conjugation compared to the parent benzophenone.
-
Para-Methoxy Group: The methoxy group at the 4'-position is a strong electron-donating group.[5] It is expected to increase the electron density of its attached phenyl ring and influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the molecule's light-absorption characteristics and reactivity.[6]
The Rationale for a Theoretical Approach
Understanding the interplay between these structural modifications and the resulting electronic properties is paramount for predicting the molecule's behavior. While experimental characterization is indispensable, theoretical calculations provide a powerful, complementary tool. A computational approach allows for:
-
Detailed Structural Analysis: Precise determination of bond lengths, angles, and dihedral angles in the lowest energy conformation.
-
Insight into Electronic Distribution: Visualization of electron density, molecular orbitals, and electrostatic potential, revealing sites of reactivity.[7]
-
Prediction of Spectroscopic Properties: Simulation of UV-Vis absorption spectra to understand electronic transitions, which can be directly compared with experimental data.[4]
-
Rational Design: Guiding the synthesis of new derivatives with optimized properties by predicting the effects of different substituents.[8]
This guide establishes a rigorous computational protocol to explore these facets of 2-Ethyl-4'-methoxybenzophenone.
Theoretical Methodology: A Validating Framework
The Foundation: Density Functional Theory (DFT)
Our computational framework is built upon Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of a system based on its electron density. DFT offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium-to-large organic molecules.[9][10]
Selecting the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
2.2.1. The Functional Dilemma: Justifying Our Choices For a comprehensive analysis, we recommend a two-pronged approach:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and well-benchmarked functionals for ground-state geometry optimizations and electronic properties of organic molecules.[5][9][11] It provides a robust starting point for structural and ground-state analysis.
-
CAM-B3LYP: For calculations involving excited states, such as the simulation of UV-Vis spectra via TD-DFT, standard functionals like B3LYP can be inaccurate.[12] CAM-B3LYP is a long-range corrected functional that improves the description of charge-transfer and excited states, yielding more reliable spectroscopic predictions.[12]
-
-
2.2.2. The Basis Set: 6-311+G(d,p) A basis set is the set of mathematical functions used to build the molecular orbitals. We have selected the Pople-style 6-311+G(d,p) basis set, which offers a high degree of flexibility and accuracy for this type of molecule.[5][13]
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a more accurate description than smaller double-zeta sets.
-
+: Diffuse functions are added for heavy (non-hydrogen) atoms, which are crucial for accurately describing anions and systems with delocalized electrons.
-
(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions).[14] These functions allow for orbital shapes to distort, which is essential for describing chemical bonds accurately.[15]
-
Simulating Reality: The Polarizable Continuum Model (PCM)
To account for the influence of a solvent on the molecule's electronic structure, we will employ the Polarizable Continuum Model (PCM).[16][17] In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent.[18][19] This is crucial for obtaining results that are comparable to experimental measurements, which are typically performed in solution.
Computational Workflow
The overall computational strategy follows a logical progression from structural determination to the prediction of reactivity and spectroscopic properties.
Caption: Computational workflow for analyzing 2-Ethyl-4'-methoxybenzophenone.
Step-by-Step Computational Protocols
Protocol 1: Ground State Geometry Optimization
This is the foundational step to find the most stable 3D arrangement of the atoms.
-
Methodology:
-
Construct an initial 3D structure of 2-Ethyl-4'-methoxybenzophenone using a molecular builder.
-
Set up the calculation using the B3LYP functional and the 6-311+G(d,p) basis set.
-
Perform a geometry optimization calculation without constraints.
-
Run a subsequent frequency calculation at the same level of theory.
-
-
Self-Validation: A successful optimization is confirmed when the frequency calculation yields zero imaginary frequencies, indicating that the structure is a true energy minimum on the potential energy surface.
-
Expected Outcome: The final, optimized Cartesian coordinates of the molecule, from which bond lengths, bond angles, and crucial dihedral angles (e.g., between the phenyl rings) can be measured.
Protocol 2: Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key to understanding chemical reactivity and electronic transitions.[20]
-
Methodology:
-
Using the optimized geometry from Protocol 1, perform a single-point energy calculation.
-
Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Generate isosurface plots to visualize the spatial distribution of these orbitals.
-
-
Interpretation:
-
HOMO: Represents the ability to donate an electron. Its spatial distribution highlights the most electron-rich regions.
-
LUMO: Represents the ability to accept an electron. Its distribution indicates electron-deficient regions susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[7] A smaller gap suggests the molecule is more easily excitable.
-
Protocol 3: Molecular Electrostatic Potential (MEP) Mapping
The MEP provides a visual representation of the charge distribution around the molecule.
-
Methodology:
-
Using the optimized geometry, calculate the molecular electrostatic potential and map it onto the molecule's electron density surface.
-
-
Interpretation: The MEP map is color-coded to reveal charge distribution.[8]
-
Red/Yellow: Regions of negative potential (electron-rich), typically found around electronegative atoms like oxygen, indicating sites for electrophilic attack.
-
Blue: Regions of positive potential (electron-poor), usually near hydrogen atoms, indicating sites for nucleophilic attack.
-
Protocol 4: Simulating the UV-Vis Spectrum with TD-DFT
This protocol predicts the molecule's light absorption properties.
-
Methodology:
-
Using the optimized ground-state geometry, set up a Time-Dependent DFT (TD-DFT) calculation.
-
Employ the CAM-B3LYP functional with the 6-311+G(d,p) basis set.
-
Incorporate the PCM to simulate a specific solvent environment (e.g., ethanol or cyclohexane).
-
Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis range.
-
-
Interpretation: The output will provide a list of electronic transitions, their corresponding excitation energies (wavelengths), and their oscillator strengths (intensities). This allows for the assignment of spectral bands to specific molecular orbital transitions (e.g., n→π* or π→π*).[21]
Anticipated Results and Discussion
Structural Properties
The steric clash from the ortho-ethyl group is expected to cause a significant twist in the molecule. The key parameters to analyze are the dihedral angles between the phenyl rings and the carbonyl group.
Table 1: Predicted Key Geometrical Parameters for 2-Ethyl-4'-methoxybenzophenone
| Parameter | Description | Anticipated Value |
|---|---|---|
| Φ₁ (C-C-C=O) | Dihedral angle of the ethyl-substituted ring | > 40° |
| Φ₂ (C-C-C=O) | Dihedral angle of the methoxy-substituted ring | ~30-35° |
| r(C=O) | Carbonyl bond length | ~1.22 Å |
Discussion: The larger dihedral angle (Φ₁) for the ethyl-substituted ring will likely reduce its π-conjugation with the carbonyl group, which will have direct consequences for the electronic structure and UV-Vis spectrum.
Electronic Properties
The electron-donating methoxy group will strongly influence the FMOs.
Table 2: Predicted Electronic Properties
| Property | Description | Anticipated Value (in eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied MO | -5.8 to -6.2 |
| E(LUMO) | Energy of the Lowest Unoccupied MO | -1.9 to -2.3 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | ~3.9 to 4.0 |
Discussion: The HOMO is expected to be localized primarily on the electron-rich 4'-methoxy-phenyl ring and the carbonyl oxygen's lone pairs. The LUMO is anticipated to be distributed across the carbonyl group and the less-twisted phenyl ring, characteristic of a π* orbital. The electron-donating methoxy group should raise the HOMO energy compared to unsubstituted benzophenone.[5]
Reactivity and Spectroscopic Insights
The MEP map will visually confirm the electronic effects. The most negative potential (red) is expected over the carbonyl oxygen, identifying it as the primary site for electrophilic attack or hydrogen bonding.[22] The simulated UV-Vis spectrum will likely show two major absorption bands.
Table 3: Predicted Major Electronic Transitions (TD-DFT in Ethanol)
| Transition | λ (nm) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|
| S₀ → S₁ | ~330-350 | Low (~0.01) | n → π* |
| S₀ → S₂ | ~280-300 | High (> 0.2) | π → π* |
Discussion: The low-energy n→π* transition, primarily involving the oxygen lone pair and the carbonyl π* orbital, is characteristic of ketones. The more intense π→π* transition will involve the delocalized π-system. The position and intensity of these bands will be modulated by the substituents and the non-planar geometry.
Logical Relationships in Molecular Properties
The calculated properties are deeply interconnected, forming a self-consistent picture of the molecule's behavior.
Caption: Interrelation of calculated properties for 2-Ethyl-4'-methoxybenzophenone.
Conclusion
This guide has outlined a robust, multi-faceted theoretical approach for characterizing the electronic structure of 2-Ethyl-4'-methoxybenzophenone. By systematically applying DFT and TD-DFT methods with carefully justified functionals and basis sets, researchers can gain profound insights into the molecule's geometry, orbital energies, reactivity, and spectroscopic behavior. The protocols described herein are not merely a set of instructions but a self-validating framework designed to produce reliable and interpretable data. This computational strategy provides a powerful predictive tool that can accelerate the rational design of new photoactive materials and pharmacologically relevant compounds, bridging the gap between theoretical concepts and practical application.
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Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]
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Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]
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UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). Molecules. Retrieved January 25, 2026, from [Link]
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Basis set and methods for organic molecules. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]
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A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]
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HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (n.d.). DergiPark. Retrieved January 25, 2026, from [Link]
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Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
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An electrochemical and computational chemistry study of substituted benzophenones. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2023). White Rose Research Online. Retrieved January 25, 2026, from [Link]
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density functional theory - What does B3LYP do well? What does it do badly? (2021). Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]
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Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
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Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. Retrieved January 25, 2026, from [Link]
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DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide de. (2021). SciSpace. Retrieved January 25, 2026, from [Link]
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12.2.2 Polarizable Continuum Models. (n.d.). Q-Chem Manual. Retrieved January 25, 2026, from [Link]
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Basis Sets Used in Molecular Orbital Calculations. (n.d.). University of Tuebingen. Retrieved January 25, 2026, from [Link]
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Benchmarks for 0–0 transitions of aromatic organic molecules: DFT/B3LYP, ADC(2), CC2, SOS-CC2 and SCS-CC2 compared to high-resolution gas-phase data. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]
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The Use of Factorial Planning in the Investigation of Structural Electronics Property for the Rational Design of Benzophenone Derivatives. (2022). Journal of the Brazilian Chemical Society. Retrieved January 25, 2026, from [Link]
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Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. (2019). Lupine Publishers. Retrieved January 25, 2026, from [Link]
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Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). PubMed Central. Retrieved January 25, 2026, from [Link]
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The Polarizable Continuum Model (PCM). (n.d.). Group of Prof. Hendrik Zipse. Retrieved January 25, 2026, from [Link]
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Common mistakes in molecular modeling involving B3LYP functional. (n.d.). atomistica.online. Retrieved January 25, 2026, from [Link]
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Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
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Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2023). YouTube. Retrieved January 25, 2026, from [Link]
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Photoexcited states of UV absorbers, benzophenone derivatives. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
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Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). Science Alert. Retrieved January 25, 2026, from [Link]
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Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
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pcm - Polarizable continuum model: some basic remarks. (n.d.). DIRAC. Retrieved January 25, 2026, from [Link]
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Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]
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Evaluation of functionals O3LYP, KMLYP, and MPW1K in comparison to B3LYP for selected transition-metal compounds. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Polarizable Continuum Model (PCM) in G03. (2009). Dr. Joaquin Barroso's Blog. Retrieved January 25, 2026, from [Link]
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B3LYP vs other functionals. (2020). Reddit. Retrieved January 25, 2026, from [Link]
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An In-depth Technical Guide to the Evaluation of 2-Ethyl-4'-methoxybenzophenone as a Novel Photosensitizer
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzophenone scaffold is a cornerstone in photochemistry, renowned for its efficacy as a photosensitizer in a myriad of applications, from organic synthesis to photodynamic therapy. This technical guide addresses the potential of a novel derivative, 2-Ethyl-4'-methoxybenzophenone, as a photosensitizer. In the absence of direct empirical data for this specific molecule in peer-reviewed literature, this document serves as a predictive framework and a comprehensive methodological guide for its synthesis and characterization. We will dissect the probable influence of its unique substitution pattern—an ortho-ethyl group and a para-methoxy group—on the core photophysical and photochemical properties of the benzophenone chromophore. This guide provides a robust, field-proven experimental workflow, complete with detailed protocols, for researchers aiming to rigorously evaluate its potential and elucidate its mechanism of action as a Type I or Type II photosensitizer.
Introduction: The Benzophenone Chromophore as a Prototypical Photosensitizer
Benzophenone (BP) is a diaryl ketone that serves as a benchmark photosensitizer. Its utility stems from a highly efficient and rapid intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁), with a quantum yield of nearly unity. The resulting long-lived triplet state is the primary photoactive species, capable of initiating chemical reactions through two principal mechanisms[1]:
-
Type I Mechanism: The excited triplet benzophenone (³BP*) directly interacts with a substrate molecule, typically through hydrogen atom abstraction or electron transfer, generating radical species.
-
Type II Mechanism: The ³BP* transfers its energy to ground-state molecular oxygen (³O₂), which is unique in being a ground-state triplet, to produce highly reactive singlet oxygen (¹O₂).
The manifold photoreactivity of benzophenone allows it to mediate processes such as DNA damage, polymer cross-linking, and photocatalysis. The specific substitution on the phenyl rings, however, can profoundly modulate its absorption spectrum, triplet state energy, lifetime, and the dominant photosensitization pathway. This guide will explore the predicted effects of the 2-ethyl and 4'-methoxy substituents on these critical parameters.
Predicted Structure-Activity Relationship (SAR) of 2-Ethyl-4'-methoxybenzophenone
The introduction of an ethyl group at the ortho (2) position and a methoxy group at the para (4') position is expected to induce significant electronic and steric changes to the parent benzophenone molecule.
Electronic Effects of the 4'-Methoxy Group
The 4'-methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance. This is anticipated to:
-
Red-Shift the Absorption Spectrum: The EDG will raise the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO gap and shifting the n→π* and π→π* absorption bands to longer wavelengths (a bathochromic shift). This could enhance the molecule's ability to be activated by lower-energy light sources, such as visible light LEDs[2].
-
Influence Triplet State Character: The introduction of an EDG can increase the π→π* character of the lowest triplet state. While benzophenone's lowest triplet state is typically n→π, a shift towards a π→π state can alter its reactivity, often favoring energy transfer (Type II) over hydrogen abstraction (Type I).
Steric and Electronic Effects of the 2-Ethyl Group
The ortho-ethyl group introduces significant steric hindrance, which will likely force the adjacent phenyl ring to twist out of planarity with the carbonyl group. This has several potential consequences:
-
Disruption of Conjugation: The increased dihedral angle will decrease the electronic conjugation across the molecule, which could lead to a blue-shift (hypsochromic shift) in the absorption spectrum, counteracting the effect of the methoxy group to some extent.
-
Modulation of Triplet Lifetime: Steric hindrance can protect the triplet-state carbonyl from intermolecular quenching reactions, potentially increasing its lifetime. However, studies on hindered o-alkyl benzophenones have shown that triplet lifetimes can decrease with increasing electron-donating ability of substituents on the other ring[3]. This suggests a complex interplay where the ethyl group may promote non-radiative decay pathways, a critical parameter to determine experimentally.
-
Inhibition of Type I Reactions: The steric bulk around the carbonyl oxygen may hinder its ability to abstract hydrogen atoms from substrates, potentially suppressing the Type I pathway and favoring the Type II mechanism.
Based on this analysis, it is hypothesized that 2-Ethyl-4'-methoxybenzophenone will function as a photosensitizer with an absorption maximum shifted towards the near-UV/visible region and will likely favor a Type II (singlet oxygen-mediated) mechanism due to the combined electronic influence of the methoxy group and the steric hindrance of the ethyl group.
Proposed Experimental Workflow for Characterization
To validate the potential of 2-Ethyl-4'-methoxybenzophenone, a systematic experimental evaluation is required. The following workflow provides the necessary protocols to fully characterize its photophysical and photochemical properties.
Caption: Experimental workflow for evaluating 2-Ethyl-4'-methoxybenzophenone.
Synthesis and Structural Confirmation
A plausible synthetic route is the Friedel-Crafts acylation of ethylbenzene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃.
-
Reaction: Slowly add 4-methoxybenzoyl chloride to a stirred suspension of anhydrous AlCl₃ in excess ethylbenzene at 0°C.
-
Workup: After completion, quench the reaction with ice-cold HCl, separate the organic layer, wash, dry, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) followed by recrystallization.
-
Confirmation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.
Photophysical Characterization
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., acetonitrile).
-
Prepare a series of dilutions to determine the molar absorption coefficient (ε).
-
Record the absorption spectra from 200-800 nm using a dual-beam spectrophotometer.
-
Identify the wavelength of maximum absorption (λ_max) for both the n→π* and π→π* transitions.
-
Calculate ε using the Beer-Lambert law (A = εcl).
This technique is essential for directly observing the triplet state and determining its properties.
-
Setup: Use a standard nanosecond TAS setup. A pulsed Nd:YAG laser (e.g., 355 nm) serves as the pump source to excite the sample, and a pulsed Xenon lamp acts as the probe[4].
-
Sample Preparation: Prepare a solution of the compound in a degassed (by nitrogen or argon bubbling for ~20 min) spectroscopic grade solvent. The absorbance at the excitation wavelength should be ~0.3-0.5.
-
Data Acquisition:
-
Triplet-Triplet Absorption Spectrum: Record the difference in absorbance (ΔOD) across a range of wavelengths (e.g., 400-800 nm) at a short delay time after the laser flash (e.g., 100 ns).
-
Triplet Lifetime (τ_T): Monitor the decay of the transient absorption signal at the triplet absorption maximum over time. Fit the decay curve to a first-order or pseudo-first-order exponential decay function to extract τ_T.
-
-
Triplet Quantum Yield (Φ_T) Determination (Comparative Method):
-
Measure the maximum transient absorbance (ΔOD_T) of the sample immediately after the laser pulse.
-
Under identical experimental conditions (laser power, solvent, absorbance at excitation wavelength), measure the ΔOD_T,ref of a standard photosensitizer with a known Φ_T,ref (e.g., unsubstituted benzophenone in acetonitrile, Φ_T,ref ≈ 1.0).
-
Calculate Φ_T using the following equation[5][6]:
Φ_T = Φ_T,ref * (ΔOD_T * ε_T,ref) / (ΔOD_T,ref * ε_T) Where ε_T is the molar absorption coefficient of the triplet state, which can be determined by methods such as the energy transfer method.
-
Photochemical Characterization
This is the most critical experiment for evaluating Type II photosensitizing capability. The method involves monitoring the photooxidation of a chemical trap that reacts specifically with singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF).
-
Materials:
-
Test Compound (2-Ethyl-4'-methoxybenzophenone)
-
Reference Photosensitizer (e.g., Benzophenone, Φ_Δ ≈ 0.3 in MeCN)
-
Singlet Oxygen Trap (DPBF)
-
Spectroscopic grade solvent (e.g., air-saturated acetonitrile)
-
-
Procedure:
-
Prepare two separate solutions, one with the test compound and one with the reference, both containing DPBF. The concentration of the photosensitizers should be adjusted so that their absorbance at the irradiation wavelength is identical (e.g., A = 0.1). The initial DPBF concentration should yield an absorbance of ~1.0 at its λ_max (~410 nm).
-
Irradiate both solutions with a monochromatic light source (e.g., a filtered lamp or LED) at a wavelength where only the photosensitizer absorbs significantly.
-
At regular time intervals, record the full UV-Vis spectrum and monitor the decrease in DPBF absorbance at its maximum.
-
Plot the absorbance of DPBF versus irradiation time for both the sample and the reference. The slope of this line is proportional to the rate of DPBF consumption.
-
-
Calculation:
-
Calculate Φ_Δ for the test compound using the equation[7]:
Φ_Δ,sample = Φ_Δ,ref * (k_sample / k_ref) Where k is the slope of the DPBF absorbance vs. time plot.
-
Caption: Modified Jablonski diagram showing Type I and Type II photosensitization pathways.
Following the International Council for Harmonisation (ICH) Q1B guidelines provides a standardized method for assessing photostability[8][9][10].
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile) in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Exposure: Place both samples in a photostability chamber equipped with a light source that meets ICH Q1B options (e.g., a Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Conditions: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[11].
-
Analysis: After exposure, analyze both the exposed sample and the dark control using a stability-indicating HPLC method. Compare the chromatograms to quantify the degradation of the parent compound and the formation of any photoproducts.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Predicted and Experimental Photophysical/Photochemical Properties
| Parameter | Symbol | Predicted Value/Trend | Experimental Value |
|---|---|---|---|
| Absorption Maximum (n→π*) | λ_max | ~340-360 nm | |
| Absorption Maximum (π→π*) | λ_max | ~260-280 nm | |
| Molar Absorptivity at λ_max | ε (M⁻¹cm⁻¹) | High (>10,000) | |
| Triplet State Lifetime | τ_T (µs) | Moderate | |
| Triplet Quantum Yield | Φ_T | High (>0.9) | |
| Singlet Oxygen Quantum Yield | Φ_Δ | Moderate to High |
| Photodegradation | % | Low | |
A high triplet quantum yield (Φ_T > 0.9) combined with a significant singlet oxygen quantum yield (Φ_Δ > 0.4) and good photostability would indicate that 2-Ethyl-4'-methoxybenzophenone is a promising Type II photosensitizer. A low Φ_Δ but evidence of substrate degradation would point towards a Type I mechanism, requiring further investigation with techniques like EPR.
Conclusion and Future Directions
This guide outlines a predictive and methodological framework for the comprehensive evaluation of 2-Ethyl-4'-methoxybenzophenone as a photosensitizer. The unique substitution pattern suggests it will likely operate via a Type II mechanism with enhanced absorption in the UVA region. The provided experimental protocols constitute a self-validating system to confirm these predictions and rigorously quantify the key parameters governing its photosensitizing efficacy.
Successful characterization of this molecule as an efficient and stable photosensitizer would open avenues for its application in areas such as photocatalytic organic synthesis, photopolymerization, and as a candidate for photodynamic therapy, warranting further in vitro and in vivo biological evaluation.
References
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Grabow, W. (2004). Method for Determination of Singlet Oxygen Quantum Yields for New Fluorene-based Photosensitizers in Aqueous Media for the Advancement of Photodynamic Therapy. University of Central Florida. [Link]
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Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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Griesbeck, A. G., & Heckroth, H. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Photonics, 10(4), 438. [Link]
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Jankauskas, V., et al. (2023). Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives. ACS Applied Electronic Materials, 5(4), 2227-2238. [Link]
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Yale University, Schmuttenmaer Research Group. (n.d.). Nanosecond Transient Absorption. Retrieved from [Link]
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National Institute of Standards and Technology. (1980). Triplet-Triplet Absorption Spectra of Organic Molecules. [Link]
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Yuan, J., et al. (2015). Quantitative monitoring of the level of singlet oxygen using luminescence spectra of phosphorescent photosensitizer. Optics Express, 23(17), 22574-22584. [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]
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de la Fuente, J., et al. (2016). Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement. International Journal of Molecular Sciences, 17(10), 1731. [Link]
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McNeill, K., & Canonica, S. (2016). Triplet-State Dissolved Organic Matter Quantum Yields and Lifetimes from Direct Observation of Aromatic Amine Oxidation. Environmental Science & Technology, 50(17), 9136-9144. [Link]
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Dias, F. B., & Penfold, T. J. (2017). Electron-donating and -accepting moieties frequently used in the design of benzophenone-based TADF emitters. ResearchGate. [Link]
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Hanson, K. (2022, August 7). Instrumentation for Nanosecond and Femtosecond Transient Absorption Spectroscopy - Part 2 [Video]. YouTube. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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-
Experimental setup for transient absorption spectroscopy. (2017). ResearchGate. [Link]
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Saha, S., et al. (2014). Electron transfer from the benzophenone triplet excited state directs the photochemical synthesis of gold nanoparticles. Chemical Communications, 50(56), 7447-7450. [Link]
- Wagner, P. J., & Nakahira, T. (1977). Photocyclization reaction and triplet lifetime of hindered o-alkyl benzophenones. Journal of the American Chemical Society, 99(18), 6043-6047.
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An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Ethyl-4'-methoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Ethyl-4'-methoxybenzophenone. While this specific derivative of benzophenone is not extensively documented in publicly available literature, this guide synthesizes information from structurally related compounds to project its properties and degradation pathways. We will explore the fundamental chemical characteristics, propose a viable synthetic route, and delve into the established methodologies for assessing thermal stability. Furthermore, potential thermal decomposition mechanisms and the analytical techniques required for the characterization of degradants are discussed in detail. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and handling of benzophenone-based compounds.
Introduction to 2-Ethyl-4'-methoxybenzophenone
Benzophenone and its derivatives are a class of aromatic ketones with significant applications in pharmaceuticals, as photoinitiators in polymer chemistry, and as UV-blocking agents in sunscreens and other consumer products.[1] Their utility is often dictated by their photophysical and thermal properties. 2-Ethyl-4'-methoxybenzophenone, the subject of this guide, is a diarylketone featuring an ethyl group at the 2-position of one phenyl ring and a methoxy group at the 4'-position of the other. The presence of these substituents is expected to influence its steric and electronic properties, which in turn will affect its thermal stability and decomposition behavior. A thorough understanding of these characteristics is paramount for defining its processing parameters, storage conditions, and predicting its long-term stability in various formulations.
1.1. Projected Physicochemical Properties
Based on the general properties of benzophenones, 2-Ethyl-4'-methoxybenzophenone is anticipated to be a white to off-white solid with a low melting point and good solubility in organic solvents.[2] The introduction of the ethyl and methoxy groups will subtly alter its polarity and molecular weight compared to the parent benzophenone molecule.
| Property | Projected Value/Characteristic | Rationale |
| Molecular Formula | C₁₆H₁₆O₂ | Based on the chemical structure. |
| Molar Mass | ~240.30 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for benzophenone derivatives.[2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane), insoluble in water. | Characteristic of aromatic ketones.[2] |
| Melting Point | Expected to be in the range of other substituted benzophenones. | The melting point of benzophenone is 48.5 °C.[3] Substituents will alter this value. |
| Boiling Point | Significantly higher than the melting point, likely >300 °C at atmospheric pressure. | Benzophenone has a boiling point of 305.4 °C.[2] |
1.2. Proposed Synthesis Route
A plausible and well-established method for the synthesis of 2-Ethyl-4'-methoxybenzophenone is the Friedel-Crafts acylation.[4] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid.
Proposed Synthesis Workflow:
Caption: Proposed Friedel-Crafts acylation synthesis of 2-Ethyl-4'-methoxybenzophenone.
Assessment of Thermal Stability
The thermal stability of a compound is a critical parameter that dictates its suitability for various applications, especially those involving elevated temperatures during manufacturing or storage. For benzophenone derivatives, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools.
2.1. Theoretical Considerations
Benzophenone derivatives are generally recognized for their good thermal stability, with decomposition temperatures often ranging from 277 °C to as high as 497 °C.[5] The thermal stability is influenced by the nature and position of the substituents on the aromatic rings. The presence of an electron-donating methoxy group and an alkyl (ethyl) group in 2-Ethyl-4'-methoxybenzophenone is expected to result in a thermally stable molecule. For instance, some novel benzophenone-based photoinitiators exhibit decomposition temperatures (Td, temperature at 5% weight loss) between 360 °C and 424 °C.[6]
2.2. Experimental Protocols for Thermal Analysis
A comprehensive evaluation of the thermal stability of 2-Ethyl-4'-methoxybenzophenone would involve the following experimental protocols:
2.2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is used to determine the onset of decomposition and the temperature at which significant mass loss occurs.
TGA Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of 2-Ethyl-4'-methoxybenzophenone into a ceramic or platinum TGA pan.
-
Atmosphere: Nitrogen (inert) or air (oxidative), with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 15 °C/min).[6][8]
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs (Td).
2.2.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] It is used to determine the melting point, glass transition temperature, and to detect any exothermic or endothermic events associated with decomposition.
DSC Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Ethyl-4'-methoxybenzophenone into an aluminum DSC pan and hermetically seal it.
-
Atmosphere: Nitrogen, with a constant flow rate.
-
Temperature Program:
-
Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).[8]
-
Cooling Scan: Cool the sample back to ambient temperature at a controlled rate.
-
Second Heating Scan: Reheat the sample to observe any changes in thermal behavior after the initial melt.
-
-
Data Analysis: Identify the melting point (Tm) from the peak of the endothermic transition and any other thermal events.
Decomposition of 2-Ethyl-4'-methoxybenzophenone
Understanding the decomposition pathways of 2-Ethyl-4'-methoxybenzophenone is crucial for identifying potential degradation products and ensuring the safety and stability of formulations containing this compound.
3.1. Proposed Thermal Decomposition Mechanisms
3.1.1. Benzylic C-H Bond Cleavage: The C-H bonds on the ethyl group are benzylic and thus weaker than other C-H bonds in the molecule. Thermal energy could initiate the homolytic cleavage of a benzylic C-H bond, forming a resonance-stabilized benzylic radical.
3.1.2. Carbonyl-Phenyl C-C Bond Cleavage: The bond between the carbonyl carbon and the phenyl rings is another potential site for homolytic cleavage, leading to the formation of benzoyl and substituted phenyl radicals.
3.1.3. Ether Cleavage: The methoxy group could also be a site of degradation, potentially leading to the formation of a phenoxy radical and a methyl radical, although this is generally a higher energy process.
Proposed Initial Decomposition Steps:
Caption: Potential initial steps in the thermal decomposition of 2-Ethyl-4'-methoxybenzophenone.
These initial radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of decomposition products.
3.2. Identification of Decomposition Products
A thorough investigation of the decomposition of 2-Ethyl-4'-methoxybenzophenone requires the identification of its degradation products. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
3.2.1. Experimental Workflow for Decomposition Product Analysis
-
Stress Studies: Subject a sample of 2-Ethyl-4'-methoxybenzophenone to thermal stress at a temperature determined from the TGA data (e.g., just below the onset of significant decomposition) for a defined period.
-
Sample Preparation: Dissolve the stressed sample in a suitable solvent.
-
Separation and Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation and identification of volatile and semi-volatile decomposition products.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of less volatile and more polar degradation products.[11]
-
High-Performance Liquid Chromatography (HPLC): Can be used for the separation and quantification of the parent compound and its major degradation products.[12]
-
-
Structural Elucidation: For unknown decomposition products, further structural information can be obtained using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Conclusion
While specific experimental data for 2-Ethyl-4'-methoxybenzophenone is limited, a comprehensive understanding of its thermal stability and decomposition can be extrapolated from the extensive knowledge base of related benzophenone derivatives. This guide has outlined the projected properties, a feasible synthetic approach, and detailed experimental protocols for a thorough investigation of its thermal behavior. The proposed decomposition pathways, initiated by radical formation, provide a framework for anticipating potential degradation products. The analytical workflows described herein offer a robust strategy for the identification and characterization of these products. For researchers and professionals in the pharmaceutical and chemical industries, this guide serves as a critical starting point for ensuring the safe and effective use of 2-Ethyl-4'-methoxybenzophenone.
References
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An In-depth Technical Guide to 2-Ethyl-4'-methoxybenzophenone
This technical guide provides a comprehensive overview of 2-Ethyl-4'-methoxybenzophenone, a substituted aromatic ketone of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related structural analogs. The insights provided herein are grounded in the well-understood chemistry of benzophenones, offering a robust framework for its synthesis, characterization, and potential applications.
Core Molecular Attributes
2-Ethyl-4'-methoxybenzophenone is an asymmetrically substituted diaryl ketone. The structure, as inferred from its IUPAC name, consists of a central carbonyl group bonded to a 2-ethylphenyl group and a 4-methoxyphenyl group. This substitution pattern is crucial in determining the molecule's steric and electronic properties, which in turn dictate its reactivity and potential utility.
Molecular Formula and Weight
Based on its structure, the molecular formula and weight have been calculated as follows:
| Attribute | Value |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
Note: These values are calculated based on the presumed structure of 2-Ethyl-4'-methoxybenzophenone.
A related isomer, 2-Ethyl-2'-methoxybenzophenone, has a reported molecular formula of C₁₆H₁₆O₂ and a molecular weight of 240.3 g/mol , which aligns with the calculated values for the target compound.[1]
Synthesis and Mechanistic Considerations
The primary and most versatile method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation .[2][3][4] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic rings and the carbonyl carbon.[3]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of 2-Ethyl-4'-methoxybenzophenone can be envisioned via two main retrosynthetic approaches, both employing the Friedel-Crafts acylation. The choice between these routes in a laboratory setting would be dictated by the commercial availability and reactivity of the starting materials.
Route A: Acylation of ethylbenzene with 4-methoxybenzoyl chloride. Route B: Acylation of anisole (methoxybenzene) with 2-ethylbenzoyl chloride.
The general mechanism for Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion through the reaction of an acyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] This acylium ion is then attacked by the electron-rich aromatic ring.
Below is a diagrammatic representation of the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of 2-Ethyl-4'-methoxybenzophenone.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of 2-Ethyl-4'-methoxybenzophenone via Friedel-Crafts acylation. This protocol is based on standard procedures for similar reactions and should be adapted and optimized under appropriate laboratory safety protocols.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ethylbenzene or Anisole
-
4-Methoxybenzoyl chloride or 2-Ethylbenzoyl chloride
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride (1.0 equivalent) dropwise to the suspension.
-
To this mixture, add the substituted benzene (ethylbenzene or anisole, 1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-Ethyl-4'-methoxybenzophenone.
Structural Characterization: Predicted Spectroscopic Data
The structural elucidation of the synthesized 2-Ethyl-4'-methoxybenzophenone would rely on a combination of spectroscopic techniques. Based on the known spectral data of analogous benzophenone derivatives, the following characteristic signals can be predicted.[5][6]
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons in the range of δ 6.8-7.8 ppm. - A singlet for the methoxy group protons around δ 3.8 ppm. - A quartet for the methylene protons of the ethyl group around δ 2.7 ppm. - A triplet for the methyl protons of the ethyl group around δ 1.2 ppm. |
| ¹³C NMR | - A signal for the carbonyl carbon around δ 195-200 ppm. - Aromatic carbon signals in the range of δ 110-165 ppm. - A signal for the methoxy carbon around δ 55 ppm. - Signals for the ethyl group carbons around δ 29 ppm (CH₂) and δ 15 ppm (CH₃). |
| IR Spectroscopy | - A strong C=O stretching vibration for the ketone at approximately 1650-1670 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹. - C-O stretching for the methoxy group around 1250 cm⁻¹. - Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 240.11. - Characteristic fragmentation patterns including the loss of the ethyl group (M-29) and the methoxy group (M-31), as well as fragments corresponding to the substituted benzoyl cations. |
Potential Applications and Fields of Interest
Substituted benzophenones are a well-established class of compounds with a wide array of applications, primarily stemming from their ability to absorb UV radiation.[7] While specific applications for 2-Ethyl-4'-methoxybenzophenone are not documented, its structural features suggest potential utility in several areas:
-
UV Absorbers and Stabilizers: The benzophenone core is a potent chromophore that absorbs UV light.[6] This property makes benzophenone derivatives valuable as UV filters in sunscreens, plastics, and coatings to prevent photodegradation. The substitution pattern of 2-Ethyl-4'-methoxybenzophenone would influence its absorption spectrum and could be tailored for specific wavelength ranges.
-
Photoinitiators: Benzophenones are widely used as photoinitiators in radical polymerization processes. Upon absorption of UV light, they can undergo excitation to a triplet state and then abstract a hydrogen atom from a suitable donor to generate radicals that initiate polymerization.
-
Pharmaceutical Scaffolds: The benzophenone moiety is present in various biologically active molecules. As such, 2-Ethyl-4'-methoxybenzophenone could serve as a key intermediate or a scaffold for the synthesis of novel therapeutic agents.
-
Organic Synthesis: As a versatile chemical intermediate, it can be used in a variety of organic transformations to build more complex molecular architectures.
Caption: Potential applications of 2-Ethyl-4'-methoxybenzophenone.
Conclusion
While 2-Ethyl-4'-methoxybenzophenone is not a widely documented compound, its synthesis is readily achievable through established methodologies such as the Friedel-Crafts acylation. Its molecular structure suggests properties analogous to other substituted benzophenones, indicating potential applications as a UV absorber, photoinitiator, or a building block in organic and medicinal chemistry. This technical guide provides a foundational understanding for researchers and developers interested in exploring the synthesis and utility of this and other novel benzophenone derivatives. Further experimental validation is necessary to fully elucidate its specific properties and unlock its full potential.
References
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Cox, P. J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216. Available from: [Link]
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SIELC Technologies. 2-Hydroxy-4-methoxybenzophenone. Available from: [Link]
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Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Zhurnal Prikladnoi Spektroskopii, 9(4), 633-638. Available from: [Link]
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Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300. Available from: [Link]
- Google Patents. A process for the preparation of substituted benzophenones.
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Noyori, R., et al. (2001). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 3(3), 309-311. Available from: [Link]
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Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part 1ll. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-971. Available from: [Link]
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ScholarWorks@BGSU. The Photochemistry of Benzophenone. Available from: [Link]
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Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available from: [Link]
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Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Available from: [Link]
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ResearchGate. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Available from: [Link]
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Royal Society of Chemistry. Substituted benzophenone imines for COF synthesis via formal transimination. Available from: [Link]
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MDPI. Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Available from: [Link]
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MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]
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YouTube. Preparation of Acetophenone| Friedel – Crafts acylation| Benzene|Acetyl chloride|Organic chemistry|. Available from: [Link]
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ChemSynthesis. ethyl 4-methoxybenzoate. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Methylation of 2-Ethyl-4'-Hydroxybenzophenone
Abstract: This document provides a comprehensive guide for the O-methylation of 2-ethyl-4'-hydroxybenzophenone to synthesize 2-ethyl-4'-methoxybenzophenone. The protocol detailed herein is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2][3][4] This guide elucidates the reaction mechanism, provides a detailed step-by-step experimental protocol, and outlines the necessary safety precautions, particularly when handling hazardous reagents like dimethyl sulfate. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Scientific Background
The methylation of phenolic hydroxyl groups is a fundamental transformation in organic synthesis, crucial for modifying the biological activity, solubility, and metabolic stability of molecules. 2-Ethyl-4'-hydroxybenzophenone is a scaffold of interest in medicinal chemistry, and its methylation to 2-ethyl-4'-methoxybenzophenone can significantly alter its pharmacological profile. Benzophenone derivatives are known to possess a wide range of biological activities, including antileishmanial, antibacterial, and antifungal properties.[5]
The protocol described in this application note utilizes the Williamson ether synthesis, a classic S(_N)2 reaction.[1][2][6] This reaction involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, to form the desired methoxy ether.[1][7]
Causality of Experimental Choices:
-
Choice of Base: A moderately strong base like potassium carbonate (K(_2)CO(_3)) or sodium carbonate (Na(_2)CO(_3)) is selected to deprotonate the phenol.[5][8] These bases are effective, readily available, and easier to handle compared to stronger bases like sodium hydride (NaH), which would require strictly anhydrous conditions and nitrogen protection.[9] The amount of base is crucial; a molar excess ensures complete deprotonation of the phenol.[10]
-
Choice of Methylating Agent: Dimethyl sulfate ((CH(3))(_2)SO(_4)) is a highly efficient and reactive methylating agent for phenols.[7] Its reactivity stems from the electron-withdrawing sulfate group, which makes the methyl groups highly electrophilic and susceptible to nucleophilic attack.[7] While effective, dimethyl sulfate is highly toxic and carcinogenic, necessitating strict safety protocols.[11][12] Alternative, greener methylating agents like dimethyl carbonate (DMC) can be considered, though they may require more forcing conditions such as higher temperatures and pressures.[13]
-
Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal for this reaction.[14] These solvents can dissolve the reactants and facilitate the S(_N)2 mechanism without participating in the reaction.
-
Phase Transfer Catalyst (Optional but Recommended): The addition of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate, especially in a solid-liquid system.[5][15][16] The PTC facilitates the transfer of the phenoxide ion from the solid phase (K(_2)CO(_3)) or aqueous phase to the organic phase where the methylating agent resides.
Reaction Mechanism and Experimental Workflow
Chemical Reaction Mechanism
The methylation of 2-ethyl-4'-hydroxybenzophenone proceeds via an S(_N)2 mechanism, as illustrated below.
Caption: Williamson Ether Synthesis Mechanism.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis, work-up, and purification of 2-ethyl-4'-methoxybenzophenone.
Caption: Experimental Workflow Diagram.
Detailed Experimental Protocol
Safety Precaution: Dimethyl sulfate is extremely hazardous. It is a probable human carcinogen and is corrosive.[11] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.[12][17] Have an ammonia solution ready to neutralize any spills.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Ethyl-4'-hydroxybenzophenone | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K(_2)CO(_3)), anhydrous | ≥99% | Fisher Scientific |
| Dimethyl Sulfate ((CH(_3))(_2)SO(_4)) | ≥99% | Acros Organics |
| Acetone, anhydrous | ACS Grade | J.T. Baker |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | EMD Millipore |
| Sodium Sulfate (Na(_2)SO(_4)), anhydrous | ACS Grade | Sigma-Aldrich |
| Deionized Water | N/A | In-house |
| TLC Plates (Silica gel 60 F254) | N/A | Merck |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethyl-4'-hydroxybenzophenone (e.g., 5.0 g, 1 equivalent).
-
Add anhydrous potassium carbonate (e.g., 1.5-2.0 equivalents).
-
Add anhydrous acetone (e.g., 100 mL).
-
Begin stirring the suspension at room temperature.
-
-
Addition of Methylating Agent:
-
Slowly add dimethyl sulfate (e.g., 1.1-1.2 equivalents) dropwise to the stirring suspension over 10-15 minutes. An exothermic reaction may be observed.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.[8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully add deionized water (e.g., 50 mL) to quench the reaction and dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).[18]
-
Combine the organic extracts and wash with brine (saturated NaCl solution, e.g., 2 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[18]
-
Filter off the drying agent.
-
-
Purification and Characterization:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[19]
-
Characterize the purified product by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
-
Data Summary and Expected Results
| Parameter | Value |
| Starting Material | 2-Ethyl-4'-hydroxybenzophenone |
| Product | 2-Ethyl-4'-methoxybenzophenone |
| Molecular Weight (Starting Material) | ~226.27 g/mol |
| Molecular Weight (Product) | ~240.29 g/mol |
| Typical Molar Ratios | Substrate:Base:Me(_2)SO(_4) = 1 : 1.5 : 1.1 |
| Reaction Time | 4 - 6 hours |
| Reaction Temperature | Reflux (~56°C in acetone) |
| Expected Yield | 85 - 95% (after purification) |
| Appearance (Product) | White to off-white solid |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete deprotonation.
-
Solution: Ensure the potassium carbonate is anhydrous and use a sufficient excess.
-
Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction closely by TLC and ensure a consistent reflux is maintained.
-
Cause: Hydrolysis of dimethyl sulfate.
-
Solution: Use anhydrous solvent and ensure all glassware is thoroughly dried before use.
-
-
Side Reactions:
-
C-alkylation: While O-alkylation is generally favored for phenols, some C-alkylation on the aromatic ring can occur, especially at higher temperatures.[20][21] Using moderately basic conditions and controlled temperatures helps to minimize this.
-
Di-methylation: The second methyl group of dimethyl sulfate can potentially react, though it is less reactive than the first.[10] Using a slight excess of the methylating agent helps drive the reaction to completion without significant side products.
-
References
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2017). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
National Institutes of Health. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. [Link]
- Google Patents. (2008). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
- Google Patents. (2019).
- Google Patents. (2019).
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ACS Publications. (1928). Methylation of Phenol by Dimethyl Sulfate. [Link]
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New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Dimethyl sulfate. [Link]
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ResearchGate. (2013). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. [Link]
-
PubMed. (1998). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. [Link]
-
Chemistry Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. [Link]
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MDPI. (2022). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. [Link]
- Google Patents. (1984).
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AIR Unimi. (2011). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. [Link]
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National Institutes of Health. (2017). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. [Link]
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ResearchGate. (2018). Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. [Link]
- Google Patents. (2020). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
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YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
ResearchGate. (2016). Photodegradation of the endocrine-disrupting chemicals benzophenone-3 and methylparaben using Fenton reagent: Optimization of factors and mineralization/biodegradability studies. [Link]
-
ResearchGate. (2011). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. [Link]
-
International Labour Organization. (n.d.). ICSC 0148 - DIMETHYL SULFATE. [Link]
-
Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Patsnap. (n.d.). Method for preparing crude 2-hydroxy-4-methoxybenzophenone. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
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Chemical Emergency Medical Guidelines. (n.d.). Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. [Link]
-
Frontiers. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. [Link]
-
NISCAIR. (2001). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. [Link]
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Application Notes & Protocols: A Guide to Investigating Photoreactions of 2-Ethyl-4'-methoxybenzophenone and Related Alkyl Benzophenones
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the utilization of 2-Ethyl-4'-methoxybenzophenone and analogous alkyl benzophenone derivatives as model compounds for studying photoreactions. This document delves into the theoretical underpinnings of their photochemical behavior, presents detailed experimental protocols for reaction monitoring and product characterization, and offers insights into the interpretation of the resulting data. While 2-Ethyl-4'-methoxybenzophenone is a specific structure, the principles and methodologies described herein are broadly applicable to a range of substituted benzophenones, which are pivotal in understanding phototoxicity, designing photoremovable protecting groups, and developing photoinitiators for polymerization.
Introduction: The Photochemical Versatility of Benzophenones
Benzophenone and its derivatives are among the most extensively studied chromophores in organic photochemistry. Upon absorption of ultraviolet (UV) light, the benzophenone moiety is promoted to an electronically excited singlet state, which rapidly and efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state. This triplet state is the primary initiator of the subsequent photochemical reactions. The presence of an alkyl chain with accessible γ-hydrogens, as in the case of 2-Ethyl-4'-methoxybenzophenone, opens up a classic and highly predictable intramolecular reaction pathway known as the Norrish Type II reaction.[1][2] Understanding this and other potential photoreactions is crucial for predicting the stability of drug candidates under photolytic stress and for harnessing light to control chemical transformations.
Theoretical Background: The Norrish Type II Reaction Pathway
The predominant photoreaction for alkyl benzophenones possessing γ-hydrogens is the Norrish Type II reaction.[1][2] This intramolecular process proceeds via the following key steps, initiated by the excited triplet state of the benzophenone core:
-
γ-Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the alkyl chain. This forms a 1,4-biradical intermediate.[1]
-
Intersystem Crossing (ISC): The initially formed triplet biradical undergoes intersystem crossing to a singlet biradical.
-
Biradical Reactions: The singlet biradical can then follow two main pathways:
-
Cleavage (β-scission): The Cα-Cβ bond cleaves, yielding an enol and an alkene. The enol rapidly tautomerizes to the corresponding ketone. For 2-Ethyl-4'-methoxybenzophenone, this would result in the formation of 4'-methoxyacetophenone and ethylene.[1]
-
Cyclization (Yang Cyclization): Intramolecular radical combination occurs to form a cyclobutanol derivative.[3]
-
The quantum yield (Φ), which is the number of reacting molecules per photon absorbed, is a critical parameter for quantifying the efficiency of these photoreactions.[4][5][6] It is influenced by factors such as solvent polarity, the presence of quenchers (like oxygen), and the substitution pattern on the aromatic rings.
Photophysical Properties of a Representative Benzophenone
| Property | Value | Source |
| Molar Mass (4-Methoxybenzophenone) | 212.24 g/mol | [7] |
| UV Absorption Maximum (λmax) | ~288 nm (in Ethanol) | General knowledge, similar to other methoxybenzophenones. |
| Molar Absorptivity (ε) at λmax | ~15,000 M⁻¹cm⁻¹ | General knowledge, typical for this class of compounds. |
| Triplet Energy (ET) | ~69 kcal/mol | General knowledge for benzophenone derivatives. |
| Intersystem Crossing Quantum Yield (ΦISC) | ~1 | General knowledge for benzophenone. |
Experimental Protocols
The following protocols provide a framework for inducing, monitoring, and analyzing the photoreaction of 2-Ethyl-4'-methoxybenzophenone or a similar alkyl benzophenone derivative.
General Experimental Workflow
The overall process for studying the photoreaction involves sample preparation, controlled irradiation, and subsequent analysis to identify and quantify the photoproducts.
Caption: Workflow for photoreaction analysis.
Detailed Protocol: Photolysis and Product Analysis
Objective: To monitor the rate of degradation of 2-Ethyl-4'-methoxybenzophenone and identify the major photoproducts.
Materials:
-
2-Ethyl-4'-methoxybenzophenone (or analogous compound)
-
HPLC-grade acetonitrile or methanol
-
Quartz cuvettes or NMR tubes
-
Photoreactor (e.g., Rayonet reactor with 300 nm lamps)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 2-Ethyl-4'-methoxybenzophenone in acetonitrile at a concentration of 1 mM.
-
From the stock solution, prepare a working solution of 0.1 mM in acetonitrile.
-
Transfer 3 mL of the working solution into a quartz cuvette. Seal the cuvette.
-
Prepare a "dark" control sample by wrapping a cuvette containing the working solution completely in aluminum foil.
-
-
Irradiation:
-
Place the sample cuvette and the dark control in the photoreactor. Ensure the samples are equidistant from the light source.[8]
-
Turn on the photoreactor lamps (e.g., 300 nm).
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from the irradiated sample for analysis.
-
-
HPLC Analysis:
-
Analyze the collected aliquots and the dark control by HPLC.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile) to achieve good separation.
-
Monitor the elution profile at the λmax of 2-Ethyl-4'-methoxybenzophenone.
-
Quantify the decrease in the peak area of the starting material over time. Plot the concentration versus time to determine the reaction kinetics.
-
-
LC-MS/GC-MS Analysis:
-
Analyze the irradiated sample (e.g., the 120-minute time point) to identify the photoproducts.
-
For LC-MS, use the same chromatographic conditions as the HPLC method. The mass spectrometer will provide the molecular weights of the eluting peaks.
-
For GC-MS, which is suitable for volatile products like 4'-methoxyacetophenone, inject a derivatized or underivatized sample.
-
Compare the obtained mass spectra with spectral libraries to confirm the identity of the photoproducts (e.g., 4'-methoxyacetophenone and the cyclobutanol derivative).
-
Protocol: Determination of the Photochemical Quantum Yield (Φ)
Objective: To quantify the efficiency of the photoreaction. This protocol uses a chemical actinometer for determining the photon flux of the light source.
Materials:
-
Potassium ferrioxalate (actinometer)
-
Sulfuric acid
-
1,10-Phenanthroline solution
-
Sodium acetate buffer
-
UV-Vis Spectrophotometer
Procedure:
-
Actinometry (Measuring Photon Flux):
-
Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄.
-
Irradiate this solution in the same experimental setup as the sample for a short, defined period where the conversion is low (<10%).
-
After irradiation, develop the resulting Fe²⁺ ions by adding 1,10-phenanthroline solution and buffer.
-
Measure the absorbance of the resulting red-orange complex at 510 nm using a UV-Vis spectrophotometer.
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (ε₅₁₀ = 11,100 M⁻¹cm⁻¹).
-
The photon flux (I₀) can be calculated from the moles of Fe²⁺ and the known quantum yield of the actinometer at the irradiation wavelength.
-
-
Sample Irradiation and Analysis:
-
Irradiate the 0.1 mM solution of 2-Ethyl-4'-methoxybenzophenone for a time period that results in a measurable but small (<15%) conversion.
-
Quantify the moles of the reactant consumed using HPLC, as described in Protocol 3.2.
-
-
Quantum Yield Calculation:
Data Interpretation and Expected Results
Kinetics: The photodegradation of 2-Ethyl-4'-methoxybenzophenone is expected to follow pseudo-first-order kinetics. A plot of ln([Reactant]t/[Reactant]₀) versus time should yield a straight line.
Product Identification: The primary photoproducts expected from the Norrish Type II reaction are 4'-methoxyacetophenone and ethylene (cleavage), and a cyclobutanol derivative (cyclization). Their structures can be confirmed by their molecular weights and fragmentation patterns in mass spectrometry.
Caption: Norrish Type II reaction pathway.
Conclusion and Best Practices
The study of 2-Ethyl-4'-methoxybenzophenone and related compounds provides a valuable model system for exploring fundamental photoreactions. For reliable and reproducible results, the following best practices are recommended:
-
Solvent Purity: Use HPLC or spectroscopy-grade solvents to avoid impurities that may act as photosensitizers or quenchers.
-
Oxygen Exclusion: For mechanistic studies, particularly quantum yield measurements, it is often necessary to deoxygenate the solutions by purging with nitrogen or argon, as molecular oxygen is an efficient quencher of triplet states.
-
Control Experiments: Always run dark controls to ensure that the observed degradation is due to the light and not thermal instability.
-
Actinometry: Periodically calibrate the light source output using chemical actinometry to ensure consistent irradiation intensity.
By following these guidelines and protocols, researchers can effectively characterize the photochemical behavior of alkyl benzophenones, contributing to a deeper understanding of their role in various scientific and industrial applications.
References
-
PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link][9]
-
PubChem. (n.d.). 4-Methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link][7]
-
Gstöttner, C., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Advances. Retrieved from [Link][4]
-
ResearchGate. (2015). How can I analyze photos and pictures in qualitative research? Retrieved from [Link][10]
-
Wang, D., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. Retrieved from [Link][11][12]
-
PubChem. (n.d.). 2-Hydroxy-4-methoxy-4'-methylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link][13]
-
Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link][1]
-
Worthington, S. E. (1998). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. McMaster University. Retrieved from [Link][14]
-
Chemwis. (2024). Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube. Retrieved from [Link][2]
-
Wang, Z. (2010). Norrish Type II Reaction. Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link][3]
-
Albini, A. (2019). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences. Retrieved from [Link][15]
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ResearchGate. (2016). DIGITAL PHOTOGRAPHY ANALYSIS: ANALYTICAL FRAMEWORK FOR MEASURING THE EFFECTS OF SATURATION ON PHOTO RESPONSE NON-UNIFORMITY. Retrieved from [Link][16]
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University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Department of Chemistry. Retrieved from [Link][17]
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National Institutes of Health. (2018). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. Retrieved from [Link][18]
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PubChem. (n.d.). N-ethyl-4-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link][19]
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The Carty Method. (2024). Expert Analysis of Your Photo Assignments. YouTube. Retrieved from [Link][20]
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ResearchGate. (2011). Probing Proteomes with Benzophenone Photoprobes. Retrieved from [Link][8]
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-
Singh, A., et al. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link][21]
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- 13. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 15. researchgate.net [researchgate.net]
- 16. ucdenver.edu [ucdenver.edu]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Ethyl-4'-methoxybenzophenone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Ethyl-4'-methoxybenzophenone. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. The following information is structured in a question-and-answer format to directly address common issues and provide robust, field-tested solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly lower than expected yield for my 2-Ethyl-4'-methoxybenzophenone synthesis. What are the most common culprits?
Low yield in a Friedel-Crafts acylation, the standard route for this synthesis, is a frequent issue that can typically be traced back to one of three areas: reagent quality (especially the Lewis acid catalyst), reaction conditions, or inefficient product isolation. The reaction involves the electrophilic aromatic substitution of ethylbenzene with 4-methoxybenzoyl chloride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[1][2] The catalyst's activity is paramount and highly susceptible to deactivation.
A logical troubleshooting workflow should be adopted to systematically identify the root cause. Start by rigorously assessing the integrity of your starting materials and catalyst before moving on to optimizing reaction parameters and work-up procedures.
Caption: A stepwise workflow for troubleshooting low yields.
Part 1: Starting Materials and Catalyst Integrity
Q2: Could my Lewis acid catalyst (Aluminum Chloride, AlCl₃) be the problem? It's not brand new.
Absolutely. This is the most common cause of failure or low yield in Friedel-Crafts reactions. Aluminum chloride is a powerful Lewis acid, but it is also extremely hygroscopic. It readily reacts with atmospheric moisture, hydrolyzing into inactive aluminum hydroxides and releasing HCl gas.[3][4]
Causality: The catalytic cycle begins with AlCl₃ coordinating to the chlorine atom of the 4-methoxybenzoyl chloride, facilitating the formation of the highly electrophilic acylium ion.[2][5] If the AlCl₃ has been hydrated, it is no longer an effective Lewis acid and cannot generate the necessary electrophile, thus halting the reaction.
Trustworthiness Checklist:
-
Source: Always use a freshly opened bottle of anhydrous AlCl₃. If the bottle has been open for a while, it is likely compromised.
-
Appearance: High-quality, anhydrous AlCl₃ should be a fine, white to pale yellow powder. Clumps or a grayish appearance suggest hydration.
-
Handling: Weigh and transfer the AlCl₃ quickly in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to minimize exposure to air. Add it to the reaction solvent promptly.
Q3: Why is a stoichiometric amount (or more) of AlCl₃ required for this reaction? I thought it was a catalyst.
This is a critical and often misunderstood aspect of Friedel-Crafts acylation. While AlCl₃ does act as a catalyst to generate the electrophile, the product of the reaction—a ketone (2-Ethyl-4'-methoxybenzophenone)—is a Lewis base. The carbonyl oxygen of the ketone has lone pairs that readily coordinate with the strong Lewis acid AlCl₃, forming a stable complex.[1]
This complexation effectively removes the AlCl₃ from the catalytic cycle.[3] Therefore, at least one equivalent of AlCl₃ is required for every equivalent of the ketone product formed. To drive the reaction to completion, a slight excess (e.g., 1.1 to 1.3 equivalents relative to the limiting reagent, 4-methoxybenzoyl chloride) is typically used.
Caption: AlCl₃ is consumed by complexation with the ketone product.
Q4: How can I verify the quality of my 4-methoxybenzoyl chloride?
4-methoxybenzoyl chloride is an acyl chloride and is susceptible to hydrolysis by moisture, which would convert it to the unreactive 4-methoxybenzoic acid.
Troubleshooting Steps:
-
Check for Purity: If possible, run a quick ¹H NMR or IR spectrum. In the IR, you should see a sharp, strong carbonyl (C=O) stretch around 1770-1790 cm⁻¹. The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) indicates significant contamination with the corresponding carboxylic acid.
-
Fresh Preparation: If in doubt, it is best to prepare the acyl chloride fresh. This can be easily done by reacting 4-methoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[6] A small amount of DMF is often used as a catalyst for this transformation.[6]
Part 2: Reaction Conditions and Side Reactions
Q5: My reaction is not going to completion, or I am seeing the formation of multiple products on my TLC. What are the likely causes?
This points to issues with either the reaction conditions or inherent selectivity challenges.
1. Isomer Formation: Ethylbenzene is an ortho-, para-directing activator. The Friedel-Crafts acylation can therefore produce two main isomers: the desired 2-ethyl-4'-methoxybenzophenone (ortho-acylation) and the isomeric 4-ethyl-4'-methoxybenzophenone (para-acylation).
-
Steric Hindrance: The ethyl group provides some steric bulk, which often favors substitution at the less hindered para position. However, the reaction conditions, particularly temperature and solvent, can influence the ortho/para ratio.[7]
-
Temperature Control: Lower temperatures can sometimes increase selectivity.[8] It is crucial to control the temperature during the addition of the reagents, as the reaction is exothermic. A common practice is to add the acyl chloride-AlCl₃ complex to the ethylbenzene solution at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature or be gently heated to ensure completion.[9]
2. Polyacylation: While the acyl group is electron-withdrawing and deactivates the aromatic ring to further substitution, this deactivation is not absolute.[1][9] If the reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time), or if the starting ethylbenzene is highly activated, a second acylation event could occur, though this is generally less common than in Friedel-Crafts alkylation.[9]
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), or Carbon Disulfide (CS₂) | Must be anhydrous. DCM is a common choice due to its inertness and ease of removal. |
| Temperature | Initial addition at 0-5 °C, then warm to RT or reflux (e.g., 40-50 °C) | Controls exotherm and can influence isomer selectivity. Monitor reaction progress by TLC to avoid prolonged heating which can cause side reactions.[8] |
| Reaction Time | 2-6 hours | Highly dependent on scale and temperature. Follow by TLC until starting material is consumed. |
| Stoichiometry | ||
| Ethylbenzene | 1.0 - 2.0 eq. | Often used in excess to act as both reactant and solvent, driving the reaction forward. |
| 4-Methoxybenzoyl Chloride | 1.0 eq. (Limiting Reagent) | Purity is critical. |
| AlCl₃ | 1.1 - 1.3 eq. | Must be anhydrous and in slight excess to account for complexation with the product.[1] |
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-4'-methoxybenzophenone (Illustrative)
This protocol is a representative example. Researchers should optimize based on their specific laboratory conditions and analytical data.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube). Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the setup.
-
Reagent Preparation: In the main flask, dissolve ethylbenzene (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Suspension: In a separate dry flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous DCM.
-
Acylium Ion Formation: Slowly add a solution of 4-methoxybenzoyl chloride (1.0 eq.) in anhydrous DCM to the AlCl₃ suspension at 0 °C via the dropping funnel. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Reaction: Add the acyl chloride-AlCl₃ complex solution dropwise to the cold ethylbenzene solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). If the reaction is sluggish, it may be gently heated to reflux (approx. 40 °C) for 1-2 hours.
-
Work-up (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This quenching step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acyl chloride/acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a gradient solvent system, starting with a non-polar mixture (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increasing the polarity.
-
Elution: Load the adsorbed product onto the column and elute with the solvent system. Collect fractions and analyze by TLC to isolate the desired product isomer.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Ethyl-4'-methoxybenzophenone.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. [Link]
-
IIT Kanpur. (n.d.). Friedel Crafts Reaction. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Indian Journal of Chemical Technology. (2002). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. [Link]
- Google Patents. (2008). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
- Google Patents. (2020). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
- University of Michigan. (n.d.).
- Patsnap. (n.d.). Method for preparing crude 2-hydroxy-4-methoxybenzophenone.
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. prepchem.com [prepchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Byproduct Identification in 2-Ethyl-4'-methoxybenzophenone Synthesis by GC-MS
Welcome to the Technical Support Center for the synthesis and analysis of 2-Ethyl-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, with a specific focus on identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental work.
I. Understanding the Synthesis: The Friedel-Crafts Acylation
The synthesis of 2-Ethyl-4'-methoxybenzophenone is typically achieved through a Friedel-Crafts acylation reaction.[1][2] This classic electrophilic aromatic substitution involves reacting ethylbenzene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃).[3][4]
The primary role of the Lewis acid is to generate a highly electrophilic acylium ion from the 4-methoxybenzoyl chloride.[2][5] This acylium ion is then attacked by the electron-rich ethylbenzene ring, leading to the formation of the desired ketone.
Caption: Mechanism of Friedel-Crafts Acylation.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter, providing explanations and actionable solutions.
Frequently Asked Questions
Q1: My GC-MS analysis shows multiple peaks besides my desired product. What are the likely byproducts in the synthesis of 2-Ethyl-4'-methoxybenzophenone?
A1: The presence of multiple peaks is a common observation. The primary byproducts in this Friedel-Crafts acylation arise from two main sources: alternative acylation positions on the ethylbenzene ring and subsequent reactions of the starting materials or products.
-
Isomeric Byproducts: The ethyl group on ethylbenzene is an ortho, para-director. While the para-acylated product (4-Ethyl-4'-methoxybenzophenone) is often the major isomer due to less steric hindrance, the ortho-acylated product (2-Ethyl-4'-methoxybenzophenone) is your target. You will likely also see the formation of 3-Ethyl-4'-methoxybenzophenone (meta isomer) in smaller amounts. A study on the synthesis of 4-ethylbenzophenone showed the presence of ortho (2%), meta (7%), and para (78%) isomers.[6]
-
Poly-acylated Byproducts: If the reaction conditions are not carefully controlled, a second acylation can occur on the ethyl-4'-methoxybenzophenone product, leading to di-acylated species. However, the acyl group is deactivating, which makes a second acylation less likely than polyalkylation.[7]
-
Products from Side Reactions of Starting Materials: Unreacted 4-methoxybenzoyl chloride can be hydrolyzed to 4-methoxybenzoic acid during workup. Additionally, ethylbenzene can undergo isomerization or disproportionation under strong Lewis acid conditions, though this is less common.
Q2: How can I distinguish between the ortho, meta, and para isomers of Ethyl-4'-methoxybenzophenone using GC-MS?
A2: While the isomers of Ethyl-4'-methoxybenzophenone will have the same molecular weight and thus the same molecular ion peak (M⁺) in the mass spectrum, their fragmentation patterns and GC retention times will differ.
-
Gas Chromatography (GC) Separation: The isomers will have slightly different boiling points and polarities, leading to different retention times on the GC column. Typically, the ortho isomer will have a different retention time than the meta and para isomers. The elution order will depend on the specific GC column and conditions used.
-
Mass Spectrometry (MS) Fragmentation: While the molecular ions will be identical, the relative abundances of fragment ions may differ due to the "ortho effect," where the proximity of the ethyl and benzoyl groups in the ortho isomer can lead to unique fragmentation pathways. Look for subtle differences in the ratios of major fragment ions.
Q3: I'm observing a peak that I suspect is a di-ethylated benzophenone. How would this form and how can I confirm its identity?
A3: A di-ethylated benzophenone byproduct can arise from a Friedel-Crafts alkylation side reaction. This occurs if there is an excess of ethylbenzene or if the reaction temperature is too high, promoting the alkylation of the benzophenone product with another molecule of ethylbenzene. Friedel-Crafts alkylation is prone to polyalkylation because the introduction of an alkyl group activates the aromatic ring for further substitution.[7][8]
To confirm its identity:
-
Check the Molecular Ion (M⁺): The mass of the di-ethylated benzophenone will be 28 atomic mass units (the mass of an ethyl group) higher than your target product.
-
Analyze Fragmentation: Look for characteristic fragment ions of a benzophenone structure, but with an additional ethyl group.
III. Experimental Protocols & Data Interpretation
Protocol 1: Sample Preparation for GC-MS Analysis
-
Quenching the Reaction: Carefully quench the reaction mixture by slowly adding it to a beaker of crushed ice and water. This will decompose the aluminum chloride catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Dilution for GC-MS: Dilute a small aliquot of the crude product in a volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL for GC-MS analysis.
Protocol 2: Recommended GC-MS Parameters
These are starting parameters and may require optimization for your specific instrument and column.
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 280 °C | Ensures complete volatilization of the analytes without thermal degradation. |
| Carrier Gas | Helium | Provides good separation efficiency and is inert. |
| Flow Rate | 1 mL/min | A standard flow rate for many capillary columns. |
| Oven Program | Initial: 100°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analytes between the GC and MS. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 50 - 500 amu | Covers the expected mass range of the product and potential byproducts. |
Data Presentation: Common Byproducts and Their Mass Spectral Signatures
| Compound | Plausible Structure | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Ethyl-4'-methoxybenzophenone (Target) | 240 | 211, 135, 105, 77 | |
| 3-Ethyl-4'-methoxybenzophenone (Isomer) | 240 | 211, 135, 105, 77 | |
| 4-Ethyl-4'-methoxybenzophenone (Isomer) | 240 | 211, 135, 105, 77 | |
| 4-Methoxybenzoic acid | 152 | 135, 107, 77 | |
| Di(4-methoxyphenyl)methanone | 242 | 135, 107, 77 |
Note: The fragmentation patterns of the isomers will be very similar. Identification should be confirmed with authentic standards if possible.
IV. Visualizing the Workflow
Caption: Workflow for Byproduct Identification.
V. Concluding Remarks
The successful synthesis and purification of 2-Ethyl-4'-methoxybenzophenone rely on a thorough understanding of the underlying reaction mechanism and potential side reactions. GC-MS is an invaluable tool for dissecting the complexities of the reaction mixture. By systematically approaching byproduct identification through a combination of chromatographic separation and mass spectral interpretation, researchers can optimize reaction conditions to favor the formation of the desired product and streamline the purification process.
This guide provides a foundational framework for troubleshooting common issues. For further in-depth analysis, consulting specialized literature on Friedel-Crafts reactions and mass spectrometry of aromatic compounds is highly recommended.
VI. References
-
Synthesis and Characterization of 4-Ethylbenzophenone. (2015). Retrieved from [Link]
-
Method for preparing crude 2-hydroxy-4-methoxybenzophenone. (n.d.). Patsnap. Retrieved from [Link]
-
Synthesis of 4-methoxybenzophenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
Friedel-Crafts acylation of benzene. (n.d.). Chemguide. Retrieved from [Link]
-
Synthesis process for cosmetic-grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. (n.d.). Patsnap. Retrieved from [Link]
-
Synthesis of 2-methoxy and 4-methoxy equine estrogens. (1986). PubMed. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Retrieved from [Link]
-
A simultaneous detection method of benzophenone and its analogues. (n.d.). Google Patents. Retrieved from
-
C. The Friedel-Crafts Acylation of Benzene. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. 4-Ethyl-4'-methoxybenzophenone | 64357-92-2 | Benchchem [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of Substituted Benzophenones
Welcome to the technical support center for the synthesis of substituted benzophenones. As a Senior Application Scientist, I've designed this guide to address the common challenges and pitfalls encountered in the lab. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to support your research and development efforts.
Substituted benzophenones are a critical structural motif in medicinal chemistry, photochemistry, and materials science.[1][2] While several synthetic routes exist, the most common are the Friedel-Crafts acylation and pathways involving organometallic reagents like Grignard or organolithium compounds.[1][3] Each method, however, presents a unique set of challenges. This guide is structured to help you navigate these issues effectively.
Troubleshooting Guide: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful and direct method for forming the diaryl ketone core.[4] However, its success is highly sensitive to substrate reactivity, catalyst activity, and reaction conditions.
Q1: Why is my Friedel-Crafts acylation reaction showing low or no yield?
This is the most common issue. A low yield can typically be traced back to one of four key areas: Substrate Reactivity, Catalyst Inactivity, Reaction Stoichiometry, or Suboptimal Conditions.
Causality Analysis:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing (deactivating) groups such as nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), or sulfonyl (-SO₃H), the nucleophilicity of the ring is drastically reduced, preventing the reaction from proceeding efficiently.[5][6][7][8]
-
Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely hygroscopic. Any moisture in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[7]
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The reason is that the product, the benzophenone, is a Lewis base and forms a strong complex with the catalyst.[5][7][9] This complexation effectively removes the catalyst from the reaction cycle. Using only a catalytic amount will result in the reaction stopping once all the catalyst is complexed.
-
Suboptimal Temperature: Temperature control is critical. While some reactions require heat to overcome the activation energy, excessively high temperatures can lead to the formation of tarry by-products, reducing the yield of the desired product.[3][10] Conversely, if the temperature is too low, the reaction may not initiate or may proceed too slowly.[3][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Q2: I'm observing multiple products/isomers. How can I improve regioselectivity?
Regioselectivity is governed by the directing effects of substituents already present on the aromatic ring.
-
Activating Groups (-CH₃, -OCH₃): These are ortho, para-directing. You will typically get a mixture of isomers. The para product is often favored due to reduced steric hindrance.
-
Deactivating Groups (-Cl, -Br): Halogens are deactivating yet ortho, para-directing. Again, a mixture is expected.
-
Steric Hindrance: If either the acylating agent or the aromatic substrate is sterically bulky, substitution at the ortho position can be suppressed. For example, acylation of toluene often yields primarily 4-methylbenzophenone.[11]
-
Anomalous Reactions: Highly activated systems, such as those with multiple methoxy groups, can sometimes lead to unexpected or anomalous acylation patterns.
Solutions for Controlling Regioselectivity:
-
Blocking Groups: Introduce a temporary blocking group, such as a tert-butyl or sulfonic acid group, at the undesired position (e.g., the para position). Perform the acylation, which will be directed to the ortho position, and then remove the blocking group.[11]
-
Retrosynthetic Strategy: Re-evaluate your synthetic plan. Sometimes, it's more effective to have the directing group on the benzoyl chloride rather than the aromatic substrate. For instance, to synthesize 3-methylbenzophenone, acylating benzene with m-toluoyl chloride is far more selective than acylating toluene with benzoyl chloride.[12]
-
Catalyst Choice: While AlCl₃ is common, exploring other Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts may alter the ortho/para ratio in some cases.[13]
Q3: My reaction has stalled or is proceeding very slowly. What are the likely causes?
-
Low Temperature: The reaction may not have enough energy to overcome the activation barrier. This is common if the reaction is kept in an ice bath and never allowed to warm.[3][10]
-
Poor Reagent Purity: Impurities in the starting materials can interfere with the catalyst.
-
Catalyst Deactivation: As mentioned, this is a primary culprit. If the reaction starts but then stops, it's possible that trace moisture was consumed, deactivating the catalyst over time.[14]
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be limited by mass transfer.
Corrective Actions:
-
Allow the reaction to warm to room temperature after the initial exothermic addition is complete.
-
Gently heat the reaction if it is known to require higher temperatures.
-
Ensure all reagents are of high purity and solvents are appropriately dried.
Troubleshooting Guide: Grignard & Organolithium Reactions
Organometallic routes offer great versatility but demand rigorous technique, as these reagents are highly reactive and sensitive.
Q4: My Grignard/organolithium reagent is not forming or is inactive. What went wrong?
The formation of these powerful nucleophiles is highly intolerant of moisture and oxygen.
Causality Analysis:
-
Presence of Water: Grignard and organolithium reagents are strong bases that react instantly with even trace amounts of water.[15] All glassware must be rigorously dried (e.g., oven-dried overnight and cooled under an inert atmosphere), and solvents must be anhydrous.[16]
-
Passive Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.
-
Impure Halide: The aryl halide used must be pure and dry.
-
Inert Atmosphere: Failure to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) will allow oxygen and moisture into the reaction vessel.
Solutions:
-
Activation of Magnesium: Briefly crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface.[16] A small crystal of iodine can also be added as an initiator.
-
Solvent Purity: Use freshly distilled anhydrous solvents (e.g., diethyl ether or THF distilled from sodium/benzophenone ketyl).
-
Titration: The concentration of commercially available organolithium reagents can decrease over time. It is best practice to titrate them before use to determine the active concentration.
Q5: My reaction with the Grignard reagent and an acyl chloride/ester is giving low yields of the benzophenone. What are common side reactions?
Direct reaction of a Grignard reagent with an acyl chloride or ester to form a ketone is notoriously difficult to control.
The Primary Pitfall: Over-addition
The initial product, the benzophenone, is itself an electrophile. The highly reactive Grignard reagent can attack the newly formed ketone faster than it reacts with the remaining starting material (acyl chloride/ester). This second addition leads to the formation of a tertiary alcohol upon workup, a very common and yield-reducing side reaction.[15]
Caption: Competing reaction pathways in Grignard addition to acyl chlorides.
Alternative, Higher-Yielding Strategies:
-
Weinreb Amides: React the Grignard or organolithium reagent with a Weinreb amide (N-methoxy-N-methylamide). The resulting intermediate is stable to further addition and is hydrolyzed to the ketone during workup.
-
Nitriles: Addition of a Grignard reagent to a benzonitrile derivative yields an imine intermediate, which hydrolyzes to the desired benzophenone upon acidic workup.
-
Aldehyde Route: A reliable two-step method involves adding the Grignard reagent to a substituted benzaldehyde to form a secondary alcohol, followed by oxidation (e.g., with PCC, PDC, or Swern oxidation) to the benzophenone.[1][17]
Q6: I'm trying to synthesize a sterically hindered benzophenone and the reaction is failing. What are my options?
Steric hindrance poses a significant challenge for both Friedel-Crafts and Grignard reactions, especially when substitution is required at the ortho position.
-
Friedel-Crafts Limitation: Acylation at a sterically crowded position is often disfavored, leading to low or no yield.
-
Grignard Limitation: The approach of a bulky Grignard reagent to a hindered electrophile can be difficult.
The Solution: Directed ortho-Metalation (DoM)
DoM is a powerful strategy for synthesizing highly substituted aromatics. A directing metalation group (DMG) on the aromatic ring (e.g., -CONEt₂, -OMe, -NHBoc) coordinates to an organolithium base (like n-BuLi or s-BuLi), directing deprotonation specifically to the ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as a benzaldehyde or benzoyl chloride, to build the benzophenone structure with excellent regiocontrol.[18][19][20]
Frequently Asked Questions (FAQs)
FAQ 1: What are the key differences between Friedel-Crafts and Grignard routes for benzophenone synthesis?
| Feature | Friedel-Crafts Acylation | Grignard/Organometallic Routes |
| Directness | One step from arene and acyl chloride.[4] | Typically multi-step (e.g., halide -> Grignard -> addition -> oxidation).[17] |
| Substrate Scope | Fails with strongly deactivated rings.[5][21] | Very broad; relies on halide or directed metalation site availability. |
| Regiocontrol | Governed by existing substituents; can lead to mixtures. | Excellent, defined by the position of the halide or directing group. |
| Key Challenge | Catalyst deactivation, substrate limitations, regioselectivity.[7][8] | Strict anhydrous/anaerobic conditions, over-addition side reactions.[15][16] |
| Best For | Simple, unactivated or activated arenes where regioselectivity is not an issue. | Complex, multi-substituted, or sterically hindered benzophenones. |
FAQ 2: How do I choose the right Lewis acid and solvent for my Friedel-Crafts acylation?
-
Lewis Acid: Aluminum chloride (AlCl₃) is the most common and reactive Lewis acid. For more sensitive substrates, milder Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used to minimize side reactions.
-
Solvent: The choice of solvent is crucial. Carbon disulfide (CS₂) and nitrobenzene are classic solvents but are toxic. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are now more common. For some reactions, the aromatic substrate itself (e.g., benzene) can be used in excess as the solvent.[12]
FAQ 3: Can I perform a Friedel-Crafts acylation on a deactivated aromatic ring? What are the alternatives?
No, Friedel-Crafts acylation generally fails with aromatic rings containing strongly deactivating groups like -NO₂ or -CN.[5][6][21]
Effective Alternatives:
-
Nucleophilic Aromatic Substitution (SNA_r_): If the ring is highly electron-deficient and contains a good leaving group (like a halogen), a strong nucleophile can displace it.
-
Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki or Stille coupling can form a C-C bond between an aryl halide/triflate and an organoboron/organotin reagent, offering a powerful way to build the benzophenone skeleton under milder conditions.[1]
-
Late-Stage Nitration: If a nitro-substituted benzophenone is desired, it is almost always synthesized by first performing the Friedel-Crafts acylation on the unsubstituted ring and then nitrating the resulting benzophenone product.
Key Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes the synthesis of a generic substituted benzophenone from an arene and a benzoyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Substituted Benzoyl Chloride (1.0 eq)
-
Aromatic Substrate (Arene) (1.0-5.0 eq, can be used as solvent)
-
Anhydrous Dichloromethane (CH₂Cl₂) (if arene is not the solvent)
-
Ice, concentrated HCl, 5% NaHCO₃ (aq), Brine, Anhydrous MgSO₄
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or drying tube). Maintain a positive pressure of inert gas (Argon or N₂).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq) followed by anhydrous CH₂Cl₂. Cool the resulting suspension to 0-5 °C in an ice bath.
-
Reactant Addition: Dissolve the substituted benzoyl chloride (1.0 eq) and the arene (1.1 eq, if not used as solvent) in CH₂Cl₂ and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.[3][10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup and Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes. Caution: This process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Washing: Combine the organic layers and wash sequentially with water, 5% aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure substituted benzophenone.
Protocol 2: Synthesis via Grignard Reagent & Oxidation
This two-step protocol describes the synthesis of a benzophenone from an aryl bromide and a benzaldehyde.
Step A: Grignard Reagent Addition to Benzaldehyde
Materials:
-
Magnesium Turnings (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Substituted Benzaldehyde (1.1 eq)
-
Anhydrous Diethyl Ether or THF
-
Saturated NH₄Cl (aq)
Procedure:
-
Setup: Rigorously flame-dry or oven-dry all glassware. Assemble a three-necked flask with a condenser, dropping funnel, and glass stopper under a positive pressure of inert gas.
-
Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small portion of the aryl bromide (1.0 eq) dissolved in anhydrous ether via the dropping funnel. If the reaction does not start (cloudiness, bubbling), add a single crystal of iodine or gently warm the flask. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[16]
-
Addition to Aldehyde: After the magnesium has been consumed, cool the Grignard solution to 0 °C. Add the substituted benzaldehyde (1.1 eq), dissolved in anhydrous ether, dropwise.
-
Reaction and Quench: Stir the reaction at room temperature for 1-2 hours. Cool the mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Workup: Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield the crude secondary diaryl alcohol.
Step B: Oxidation to Benzophenone
Materials:
-
Crude Secondary Alcohol from Step A (1.0 eq)
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica Gel
Procedure:
-
Setup: In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous CH₂Cl₂.
-
Oxidation: Add the crude alcohol (1.0 eq), dissolved in a minimal amount of CH₂Cl₂, to the PCC suspension in one portion. Stir at room temperature for 2-3 hours until TLC indicates complete consumption of the starting alcohol.
-
Workup: Dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter off the chromium salts.
-
Purification: Wash the silica plug thoroughly with more ether. Combine the filtrates and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain the pure substituted benzophenone.
References
-
Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. ResearchGate. Available from: [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Center for Biotechnology Information. Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available from: [Link]
- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University.
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available from: [Link]
-
Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. Available from: [Link]
-
Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Sci-Hub. Available from: [Link]
-
Ortho metalations of ring-substituted benzyldimethylamines by butyllithium and condensations with benzophenone. ACS Publications. Available from: [Link]
-
benzophenone. Organic Syntheses. Available from: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]
-
Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. SciELO. Available from: [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. Available from: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Available from: [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available from: [Link]
-
8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available from: [Link]
- Directed (ortho) Metallation. University of Michigan.
-
Grignard Reaction. University of Missouri–St. Louis. Available from: [Link]
-
Directed Ortho Metalation. Unblog.fr. Available from: [Link]
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Purification of 2-Ethyl-4'-methoxybenzophenone using column chromatography
Welcome to the technical support center for the purification of 2-Ethyl-4'-methoxybenzophenone. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in achieving high-purity product through column chromatography. Our focus is on not just the 'how,' but the critical 'why' behind each step, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues that may arise during the column chromatography of 2-Ethyl-4'-methoxybenzophenone. Each solution is grounded in chromatographic principles to help you diagnose and resolve the problem effectively.
Question: Why is the separation between my product and impurities poor, resulting in overlapping fractions?
Answer: Poor separation, or low resolution, is a common issue that can often be traced back to the selection of the mobile phase or improper column packing.
-
Mobile Phase Polarity: The polarity of the eluent is a critical factor in achieving separation on a silica gel column.[1] 2-Ethyl-4'-methoxybenzophenone is a moderately polar compound. If your mobile phase is too polar (e.g., a high concentration of ethyl acetate in hexane), both your product and impurities will travel quickly down the column with little interaction with the stationary phase, leading to co-elution. Conversely, if the mobile phase is not polar enough, all compounds may remain strongly adsorbed to the silica gel.
-
Solution: Before running the column, it is essential to perform Thin Layer Chromatography (TLC) with various solvent systems to identify the optimal mobile phase.[2][3] Aim for a solvent system that gives your product a retention factor (Rf) of approximately 0.3 to 0.4. This generally provides the best balance of interaction with the stationary phase for effective separation. If impurities are very close in polarity, a shallower solvent gradient or even an isocratic elution (constant solvent composition) might be necessary.[4]
-
-
Column Packing: A poorly packed column with channels or cracks will lead to an uneven flow of the mobile phase, causing band broadening and poor separation.
-
Solution: Ensure your column is packed uniformly. The "slurry method," where the silica gel is mixed with the initial mobile phase before being added to the column, is generally preferred for creating a homogenous stationary phase.[5] Gently tapping the column as the silica settles can help to remove air bubbles and create a more compact bed.[6]
-
Question: My product seems to be degrading on the column. What can I do?
Answer: Degradation of the target compound on the stationary phase can be a significant problem, especially for sensitive molecules.
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. While 2-Ethyl-4'-methoxybenzophenone is generally stable, certain functionalities can be labile.
-
Solution: You can test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots (degradation products) have appeared. If you suspect degradation, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1%), to your mobile phase.[7] This will neutralize the acidic sites on the silica surface. Alternatively, using a different stationary phase like neutral alumina might be a viable option.[8]
-
Question: I'm not seeing my compound elute from the column, even after flushing with a highly polar solvent. Where did it go?
Answer: There are a few possibilities if your compound appears to be irreversibly adsorbed to the column.
-
Incorrect Mobile Phase Choice: It's possible that the initial mobile phase was not polar enough to move the compound at all, and subsequent increases in polarity were insufficient.
-
Compound Instability: The compound may have degraded on the column, as discussed previously.
-
Insolubility: The compound may have precipitated at the top of the column if it is not soluble in the mobile phase.
-
Solution: Always double-check the solvent system you prepared.[4] Ensure your crude sample is fully dissolved in a minimal amount of the mobile phase or a compatible solvent before loading it onto the column.[9] If you suspect irreversible adsorption, you can try to recover the compound by extruding the silica gel from the column and extracting it with a very strong solvent like methanol or a mixture of dichloromethane and methanol.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the methodology and setup for the purification of 2-Ethyl-4'-methoxybenzophenone.
Question: What is the best stationary phase for purifying 2-Ethyl-4'-methoxybenzophenone?
Answer: For a moderately polar compound like 2-Ethyl-4'-methoxybenzophenone, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for normal-phase column chromatography.[1][10] Its polar surface interacts with the polar functionalities of the benzophenone derivative, allowing for separation based on differences in polarity with other components in the mixture.
Question: How do I select the appropriate mobile phase?
Answer: The selection of the mobile phase is crucial for a successful separation and should be guided by preliminary TLC analysis.[2][3]
-
Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Test different ratios of the non-polar to polar solvent (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
The ideal solvent system will give your target compound an Rf value of around 0.3-0.4 on the TLC plate, with good separation from any impurities. This Rf value suggests that the compound will be retained on the column long enough for separation to occur but will not require an excessive volume of solvent to elute.
Question: What are the potential impurities I should be looking for?
Answer: The potential impurities will largely depend on the synthetic route used to prepare 2-Ethyl-4'-methoxybenzophenone. Common impurities could include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Byproducts: Products from side reactions. For instance, if a Friedel-Crafts acylation is used, positional isomers could be a potential byproduct.
-
Reagents: Leftover reagents or their degradation products.
-
Solvents: Residual solvents from the reaction or workup.[11]
Monitoring the reaction progress by TLC can help you visualize the number of impurities present in the crude product.[2]
Experimental Protocol: A Validated Starting Point
This detailed protocol provides a robust starting point for the purification of 2-Ethyl-4'-methoxybenzophenone. It is designed to be a self-validating system, where the preliminary TLC analysis informs the column chromatography parameters.
1. Preliminary TLC Analysis
-
Dissolve a small amount of the crude 2-Ethyl-4'-methoxybenzophenone in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 8:2 hexane:ethyl acetate).
-
Visualize the spots under UV light.
-
Adjust the solvent system until the spot corresponding to the product has an Rf of ~0.3-0.4 and is well-separated from other spots.
2. Column Preparation
-
Select a glass column of appropriate size. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude sample.
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed to prevent disruption during solvent addition.[8]
-
Drain the solvent until it is level with the top of the sand.
3. Sample Loading
-
Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling point solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[5]
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or vials as the solvent starts to drip from the column outlet.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase as the separation progresses.
-
Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light.
5. Product Isolation
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 2-Ethyl-4'-methoxybenzophenone.
-
Confirm the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar organic molecules.[1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common and effective solvent system for benzophenone derivatives. The gradient allows for the elution of compounds with a range of polarities. |
| TLC Rf Target | 0.3 - 0.4 | Provides optimal retention for good separation.[2] |
| Sample Loading | Minimal volume or dry loading | Ensures a narrow starting band for better resolution.[5][9] |
| Monitoring | TLC of collected fractions | Allows for the identification of fractions containing the pure product.[2] |
Visualizing the Process
Column Chromatography Workflow
Caption: A typical workflow for the purification of an organic compound using column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common column chromatography issues.
References
- CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents. (n.d.).
-
(a) Normal phase separation of benzophenone and nitrobenzene with a... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
- CN104945234A - Preparation method of 2,2'-dihydroxy-4-methoxybenzophenone - Google Patents. (n.d.).
-
Benzophenone Analyzed with HPLC - AppNote - MicroSolv. (n.d.). Retrieved January 26, 2026, from [Link]
-
Performing Column Chromatography - YouTube. (2023, March 10). Retrieved January 26, 2026, from [Link]
-
Chromatogram of the standard solution for (A) 3-benzophenone - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Column Chromatography - Learning about how a column is constructed (Meritnation.com). (2011, September 13). Retrieved January 26, 2026, from [Link]
- CN108586224B - Method for purifying and separating benzophenone - Google Patents. (n.d.).
-
(PDF) The Synthesis and Characterization of Bemotrizinol Impurities - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). (2024, April 5). Retrieved January 26, 2026, from [Link]
-
Synthesis of 4-methoxybenzophenone - PrepChem.com. (n.d.). Retrieved January 26, 2026, from [Link]
-
Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Sample Preparation for Benzophenone Detection - Encyclopedia.pub. (2023, May 19). Retrieved January 26, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.). Retrieved January 26, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Retrieved January 26, 2026, from [Link]
-
Column chromatography (video) | Khan Academy. (n.d.). Retrieved January 26, 2026, from [Link]
-
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.). Retrieved January 26, 2026, from [Link]
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process - IJNRD. (n.d.). Retrieved January 26, 2026, from [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved January 26, 2026, from [Link]
-
Column Chromatography (Animation) - YouTube. (2022, December 27). Retrieved January 26, 2026, from [Link]
-
Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (n.d.). Retrieved January 26, 2026, from [Link]
- Synthesis process for cosmetic-grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. (n.d.).
-
Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 26, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 26, 2026, from [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. (n.d.). Retrieved January 26, 2026, from [Link]
-
Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - NIH. (2021, January 14). Retrieved January 26, 2026, from [Link]
-
(PDF) Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 26, 2026, from [Link]
-
Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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How to interpret the NMR spectrum of 2-Ethyl-4'-methoxybenzophenone for impurities
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on interpreting the Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethyl-4'-methoxybenzophenone for the identification and quantification of impurities. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy. This document moves beyond simple data interpretation to explain the chemical reasoning behind spectral features, enabling robust troubleshooting and confident analysis.
Introduction: The Role of NMR in Pharmaceutical Purity Assessment
In pharmaceutical development and quality control, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment.[1][2] Unlike chromatographic techniques that rely on reference standards for impurity identification, NMR provides direct structural information, making it exceptionally powerful for characterizing unknown impurities.[3] For a molecule like 2-Ethyl-4'-methoxybenzophenone, with its distinct aliphatic and complex aromatic regions, ¹H NMR offers a detailed fingerprint of the molecule and any contaminants present.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the expected ¹H NMR signals for pure 2-Ethyl-4'-methoxybenzophenone?
A1: Understanding the 'Fingerprint' of the Pure Compound
Before you can identify what is wrong with a spectrum, you must first have a solid understanding of what right looks like. The structure of 2-Ethyl-4'-methoxybenzophenone has several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum.
Molecular Structure and Proton Labeling:
Caption: Structure of 2-Ethyl-4'-methoxybenzophenone with key protons labeled.
The expected ¹H NMR signals in a deuterated solvent like CDCl₃ are summarized below. The aromatic region (Ring A and B) is particularly diagnostic. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm.[4][5]
| Proton Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hₐ | Ethyl -CH₂- | ~ 2.75 | Quartet (q) | 2H | Benzylic position, deshielded by the aromatic ring and coupled to Hₑ. |
| Hₑ | Ethyl -CH₃ | ~ 1.25 | Triplet (t) | 3H | Standard aliphatic region, coupled to Hₐ. |
| Hⱼ | Methoxy -OCH₃ | ~ 3.88 | Singlet (s) | 3H | Attached to oxygen, no adjacent protons to couple with. |
| Hc, Hd | Ring B (ortho to -OCH₃) | ~ 6.95 | Doublet (d) | 2H | Shielded by the electron-donating methoxy group. |
| Hf, Hg | Ring B (meta to -OCH₃) | ~ 7.78 | Doublet (d) | 2H | Deshielded by the anisotropic effect of the carbonyl group. |
| Hh, Hᵢ, Hf, Hg | Ring A (ethyl-substituted) | ~ 7.2 - 7.5 | Multiplets (m) | 4H | Complex splitting due to unique coupling with neighbors (ortho and meta coupling).[6] |
Q2: My spectrum shows unexpected peaks. How do I systematically identify their source?
A2: A Workflow for Troubleshooting Unknown Signals
Unexpected signals are a common challenge. A systematic approach is crucial to avoid misidentification. The primary suspects are residual solvents, unreacted starting materials, reaction byproducts, or degradation products.[7]
Troubleshooting Workflow:
Caption: Systematic workflow for identifying unknown signals in an NMR spectrum.
Step 1: Rule out Residual Solvents This is the most common source of extraneous peaks. Always check your spectrum against a reliable table of solvent impurities.[8][9][10]
| Common Solvent | ¹H Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Heptane/Hexane | ~1.25, ~0.88 | m |
| Methanol | 3.49 | s |
| Toluene | 7.2-7.3 (m), 2.36 (s) | m, s |
| Water | 1.56 | s (broad) |
| Source: Adapted from Gottlieb, H. E., et al. (1997).[8] |
Step 2: Check for Unreacted Starting Materials The synthesis of 2-Ethyl-4'-methoxybenzophenone likely involves a Friedel-Crafts acylation or similar coupling reaction. Potential starting materials could include:
-
Ethylbenzene: Look for a quartet around 2.65 ppm and a triplet around 1.25 ppm, with aromatic signals different from the product.
-
4-Methoxybenzoyl chloride or 4-anisic acid: Look for a sharp singlet around 3.9 ppm and a simple AA'BB' aromatic pattern, but lacking the ethyl group signals.
-
Resorcinol or Salicylic acid derivatives: These could be precursors in some synthetic routes.[11][12]
Step 3: Consider Isomeric Byproducts Friedel-Crafts acylation on ethylbenzene can produce ortho, meta, and para isomers. While the 2-ethyl (ortho) product is desired, the 4-ethyl (para) isomer is a very common byproduct.
-
4-Ethyl-4'-methoxybenzophenone (para isomer): This isomer has higher symmetry. The ethyl group signals will be similar, but the aromatic region will be much simpler, showing three distinct AA'BB' doublets. The presence of simpler doublets instead of complex multiplets in the 7.2-7.5 ppm region is a strong indicator of the para isomer.
Q3: How do I definitively distinguish between the desired 2-ethyl isomer and the 4-ethyl byproduct?
A3: The Power of 2D NMR and Coupling Constants
While ¹H NMR provides strong clues, 2D NMR techniques are often required for unequivocal proof, especially when dealing with complex mixtures.[13][14]
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse experiment for determining which protons are coupled to each other.
-
For the 2-ethyl isomer: A COSY spectrum will show correlations between the four unique protons on Ring A, confirming their adjacent positions in a complex spin system.
-
For the 4-ethyl isomer: The protons on the ethyl-substituted ring will show a simple correlation only between the two protons of the AA'BB' system.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is excellent for confirming the placement of substituents. A key correlation to look for is between the ethyl -CH₂- protons (Hₐ) and the carbonyl carbon. This correlation will be present in both isomers, but other long-range correlations to the aromatic carbons will differ and can be used for definitive assignment.
Q4: How do I quantify the level of an impurity using ¹H NMR?
A4: Principles of Quantitative NMR (qNMR)
¹H NMR is an inherently quantitative technique because, under proper experimental conditions, the area of a signal is directly proportional to the number of protons it represents.[2]
Protocol for Quantitative ¹H NMR Analysis:
-
Accurate Sample Preparation: Precisely weigh a known amount of the sample (e.g., 10-20 mg) and dissolve it in a known volume of deuterated solvent. Using a Class A volumetric flask is recommended. An internal standard can be added for higher accuracy, but is not strictly necessary for relative quantification of impurities.
-
Set Key Acquisition Parameters:
-
Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest T₁ relaxation time of any proton being quantified (both the analyte and impurity). For benzophenones, a delay of 30-60 seconds is often required for the quaternary-carbon-adjacent aromatic protons to fully relax. A short delay will lead to inaccurate integrals and an underestimation of impurities.
-
Number of Scans (ns): Increase the number of scans (e.g., 64, 128, or more) to achieve a high signal-to-noise (S/N) ratio, especially for low-level impurities. A S/N of >150:1 is recommended for reliable quantification.
-
-
Data Processing:
-
Apply a zero-filling and a gentle exponential multiplication (line broadening) function before Fourier transformation to improve S/N.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
-
Integration and Calculation:
-
Integrate a well-resolved signal from the main compound (e.g., the methoxy singlet, Hⱼ) and a well-resolved signal from the impurity.
-
Calculate the mole percent of the impurity using the following formula:
Mole % Impurity = [ ( Iimp / Nimp ) / ( ( Imain / Nmain ) + ( Iimp / Nimp ) ) ] x 100
Where:
-
Iimp = Integral of the impurity signal
-
Nimp = Number of protons giving rise to the impurity signal
-
Imain = Integral of the main compound signal
-
Nmain = Number of protons giving rise to the main compound signal
-
References
-
Binder, C. (2019). Benzhydrol / Benzophenone NMR. YouTube. [Link]
- Google Patents. (CN101323564A). Production method of 2-hydroxy-4-methoxy benzophenone.
- Google Patents. (CN112142579A). Preparation process of 2-hydroxy-4-methoxybenzophenone.
-
Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102–122. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
ResearchGate. (2017). ¹³C-NMR data of a benzophenone-derivate. [Link]
-
Da Costa, F. B., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(11), 1073-1078. [Link]
-
The Molecule Pages. Benzophenone. [Link]
-
Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
RSC Publishing. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. [Link]
-
Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. [Link]
- Google Patents. (CN104945234A). Preparation method of 2,2'-dihydroxy-4-methoxybenzophenone.
-
PubChem. 4-Methoxybenzophenone. [Link]
-
Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 624–632. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
ResearchGate. (2014). Identification, synthesis and structure assignment of two impurities of Erlotinib. [Link]
-
European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
-
Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
-
Moravek, Inc. Applications of NMR in Pharmaceutical Analysis. [Link]
-
ResearchGate. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
- Google Patents. (CN105646399A). Synthesis process for cosmetic-grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
-
Holzgrabe, U., et al. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Journal of Pharmaceutical and Biomedical Analysis, 215, 114757. [Link]
-
International Journal of Novel Research and Development. (2024). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity. [Link]
-
Yeast Metabolome Database. Ethyl-4-hydroxybenzoate. [Link]
-
Royal Society of Chemistry. Table of Contents. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]
- 12. CN104945234A - Preparation method of 2,2'-dihydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Analysis of Two Benzophenone-Derived UV Filters: Oxybenzone and 2-Ethyl-4'-methoxybenzophenone
Introduction
Benzophenone derivatives are a cornerstone of photoprotective chemistry, widely employed as broad-spectrum UV filters in sunscreens, plastics, and coatings to mitigate the deleterious effects of ultraviolet radiation. Their efficacy is intrinsically linked to their molecular structure, which dictates their UV absorption profile. This guide presents a detailed comparative analysis of the UV absorption spectra of two such derivatives: the well-established oxybenzone (Benzophenone-3) and the less characterized 2-Ethyl-4'-methoxybenzophenone.
Oxybenzone is a globally utilized sunscreen agent, valued for its ability to absorb both UVA and UVB radiation.[1] However, ongoing research into its environmental and systemic effects has spurred the investigation of alternative UV filters. 2-Ethyl-4'-methoxybenzophenone represents one such alternative, though comprehensive spectroscopic data for this compound is not as readily available in the public domain. This guide will synthesize the known spectral properties of oxybenzone and provide a theoretical framework for the anticipated UV absorption characteristics of 2-Ethyl-4'-methoxybenzophenone, grounded in the established principles of photochemistry. Furthermore, a detailed experimental protocol is provided to enable researchers to empirically determine the UV absorption spectrum of 2-Ethyl-4'-methoxybenzophenone and other novel compounds.
Chemical Structures and Inherent Photochemical Properties
The photoprotective capacity of benzophenones stems from their shared molecular backbone: a central carbonyl group conjugated with two phenyl rings. This extended π-electron system is the chromophore responsible for absorbing high-energy UV photons. Upon absorption, the molecule is promoted to an excited electronic state. The stability of this excited state and its pathways for returning to the ground state are crucial for an effective and safe UV filter. Ideally, the absorbed energy is dissipated harmlessly as heat, minimizing the potential for photochemical reactions that could degrade the filter or generate harmful reactive species.
Oxybenzone (2-Hydroxy-4'-methoxybenzophenone): The structure of oxybenzone is characterized by a hydroxyl group in the ortho position and a methoxy group in the para position of one of the phenyl rings. The ortho-hydroxyl group is of particular significance. It facilitates a process known as excited-state intramolecular proton transfer (ESIPT), where the proton from the hydroxyl group is temporarily transferred to the carbonyl oxygen in the excited state. This tautomerization provides an efficient, non-radiative decay pathway, allowing the molecule to rapidly return to its ground state while converting the absorbed UV energy into thermal energy. This mechanism contributes to the photostability of oxybenzone.
2-Ethyl-4'-methoxybenzophenone: In this derivative, an ethyl group replaces the hydroxyl group at the 2-position. This substitution is expected to significantly alter the molecule's photochemical behavior. The absence of the ortho-hydroxyl group precludes the ESIPT mechanism, which may impact its photostability compared to oxybenzone. The ethyl group, being an electron-donating group, is also likely to influence the electronic distribution within the chromophore, potentially shifting the absorption spectrum.
Comparative UV Absorption Spectra
A molecule's UV absorption spectrum is a unique fingerprint, revealing the wavelengths of light it absorbs most strongly. The key parameters of a UV spectrum are the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) at that wavelength, which is a measure of how strongly the molecule absorbs light.
Oxybenzone: A Well-Defined Broad-Spectrum Absorber
Oxybenzone is recognized for its broad-spectrum UV protection, with an absorption profile that covers both UVB (290-320 nm) and short-wave UVA (UVA-2, 320-340 nm) regions.[2] Experimental data reveals that oxybenzone exhibits two distinct absorption peaks:
-
λmax ≈ 288 nm: This peak falls within the UVB range and is a key contributor to its efficacy in preventing sunburn.
-
λmax ≈ 326-350 nm: This second, broader peak extends into the UVA-2 region, offering protection against the rays that penetrate deeper into the skin and are associated with photoaging.
The molar absorptivity of oxybenzone is also notably high, with a reported value of 20,381 M⁻¹cm⁻¹ at 290 nm, indicating its efficiency in capturing UV photons.[1]
2-Ethyl-4'-methoxybenzophenone: A Predicted Spectral Profile
As of the latest literature review, specific experimental UV absorption data (λmax and ε) for 2-Ethyl-4'-methoxybenzophenone is not widely published. However, based on the principles of substituent effects on aromatic chromophores, we can predict its likely spectral characteristics in comparison to oxybenzone.
The primary structural difference, the replacement of the ortho-hydroxyl group with an ethyl group, will have two main consequences:
-
Hypsochromic Shift (Blue Shift): The intramolecular hydrogen bond between the hydroxyl and carbonyl groups in oxybenzone contributes to the delocalization of the π-electron system, which lowers the energy of the electronic transitions and results in absorption at longer wavelengths (a bathochromic or red shift). The absence of this hydrogen bond in 2-Ethyl-4'-methoxybenzophenone is expected to lead to a hypsochromic shift, meaning its absorption peaks will likely occur at shorter wavelengths compared to oxybenzone.
-
Influence of the Ethyl Group: The ethyl group is a weak electron-donating group. Alkyl groups can cause a small bathochromic shift. However, the effect of removing the hydroxyl group and its associated hydrogen bonding is likely to be the dominant factor.
Therefore, it is hypothesized that 2-Ethyl-4'-methoxybenzophenone will also exhibit two absorption bands characteristic of the benzophenone chromophore, but they will be shifted to slightly shorter wavelengths than those of oxybenzone. The molar absorptivity is more challenging to predict without experimental data, but it is expected to be significant due to the inherent nature of the benzophenone chromophore.
Data Summary: A Comparative Overview
The following table summarizes the known and predicted UV absorption properties of oxybenzone and 2-Ethyl-4'-methoxybenzophenone.
| Property | Oxybenzone (Benzophenone-3) | 2-Ethyl-4'-methoxybenzophenone |
| Chemical Structure | (2-Hydroxy-4'-methoxyphenyl)(phenyl)methanone | (2-Ethylphenyl)(4-methoxyphenyl)methanone |
| Molecular Weight | 228.24 g/mol | 240.30 g/mol |
| UV Absorption Range | UVB and UVA-2 (approx. 270-350 nm) | Predicted to be in a similar range, potentially with a slight blue shift. |
| λmax (nm) | ~288 nm and ~326-350 nm | Predicted to be at slightly shorter wavelengths than oxybenzone. |
| Molar Absorptivity (ε) | High (e.g., 20,381 M⁻¹cm⁻¹ at 290 nm)[1] | Expected to be significant, but requires experimental determination. |
| Key Photochemical Feature | Excited-State Intramolecular Proton Transfer (ESIPT) | Lacks the ortho-hydroxyl group for ESIPT. |
Experimental Protocol: Determination of UV Absorption Spectra
To empirically validate the predicted spectral properties of 2-Ethyl-4'-methoxybenzophenone and enable a direct comparison with oxybenzone, the following detailed experimental protocol for UV-Vis spectrophotometry is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the obtained data.
Objective:
To determine and compare the UV absorption spectra, including the λmax and molar absorptivity (ε), of 2-Ethyl-4'-methoxybenzophenone and oxybenzone.
Materials and Instrumentation:
-
2-Ethyl-4'-methoxybenzophenone (high purity)
-
Oxybenzone (analytical standard)
-
Spectrophotometric grade ethanol
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks (various sizes)
-
Micropipettes
Experimental Workflow Diagram:
Caption: Experimental workflow for the comparative UV-Vis spectroscopic analysis.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh approximately 10 mg of oxybenzone and 2-Ethyl-4'-methoxybenzophenone into separate 100 mL volumetric flasks. The use of an analytical balance is critical for the accurate calculation of molar absorptivity.
-
Dissolve the compounds in spectrophotometric grade ethanol and dilute to the mark. This will create stock solutions of approximately 100 µg/mL. Ethanol is chosen as the solvent due to its transparency in the UV range and its ability to dissolve a wide range of organic compounds.
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solutions with ethanol to prepare a series of standard solutions with concentrations ranging from approximately 1 to 15 µg/mL. This range is chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
Set the instrument to scan a wavelength range from 400 nm to 200 nm.
-
Fill a quartz cuvette with the ethanol blank and place it in both the sample and reference holders to obtain a baseline correction. Quartz cuvettes are essential as glass and plastic absorb UV radiation.
-
Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the sample cuvette with the next solution to be measured to avoid cross-contamination.
-
-
Data Analysis:
-
Overlay the obtained spectra for both compounds to visually compare their absorption profiles.
-
For each compound, identify the wavelength(s) of maximum absorbance (λmax).
-
For each identified λmax, create a calibration curve by plotting absorbance versus concentration for the series of standard solutions.
-
Perform a linear regression analysis on the calibration curve. The slope of the line will be equal to the molar absorptivity (ε) according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length (1 cm), and c is the concentration in mol/L). The linearity of this plot (R² value close to 1.0) validates the assay over the tested concentration range.
-
Conclusion and Future Directions
This guide provides a comprehensive comparison of the UV absorption properties of oxybenzone and a predictive analysis for 2-Ethyl-4'-methoxybenzophenone. While oxybenzone is a well-documented broad-spectrum UV filter, the spectral characteristics of 2-Ethyl-4'-methoxybenzophenone remain to be fully elucidated through empirical investigation. The provided experimental protocol offers a robust framework for researchers to obtain this critical data.
Further studies should not only focus on the UV absorption spectrum but also on the photostability of 2-Ethyl-4'-methoxybenzophenone. The absence of the ortho-hydroxyl group and the potential lack of an efficient ESIPT pathway raise questions about its long-term stability under UV irradiation. Understanding the photodecomposition products, if any, is crucial for assessing its safety and efficacy as a potential alternative to existing UV filters. Such research is vital for the continued development of safe and effective photoprotective agents for a wide range of applications.
References
-
PubChem. 2-Hydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. [Link]
-
American Chemical Society. Oxybenzone. [Link]
Sources
A Comparative Guide to the Photostability of Benzophenone-Class UV Filters and Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The efficacy and safety of a sunscreen formulation are fundamentally dependent on the photostability of its constituent UV filters. Upon exposure to ultraviolet (UV) radiation, unstable filters can degrade, leading to a loss of protective capacity and the potential formation of sensitizing or toxic photoproducts. This guide provides a detailed comparison of the photostability of 2-Ethyl-4'-methoxybenzophenone, a representative benzophenone-class filter, against other widely used organic UV filters. We delve into the causal mechanisms of photodegradation, present comparative data from standardized in vitro assays, and provide detailed, replicable experimental protocols for assessing photostability. This analysis aims to equip formulation scientists with the objective data and foundational knowledge required to select the most robust UV filters for developing safe and effective sun care products.
Introduction: The Critical Role of Photostability in UV Protection
Organic ultraviolet (UV) filters function by absorbing high-energy UV photons and dissipating the energy through various photochemical and photophysical pathways. An ideal UV filter would dissipate this energy indefinitely without undergoing chemical alteration. However, in practice, many filters are susceptible to photodegradation—a process where the absorbed energy induces chemical reactions that alter the molecule's structure.[1]
This degradation is detrimental for two primary reasons:
-
Loss of Efficacy: As the parent UV filter molecule degrades, its UV absorption capacity diminishes, leading to a progressive loss of the product's Sun Protection Factor (SPF) and UVA protection upon exposure to sunlight.[2]
-
Formation of Photoproducts: The fragments and new molecules formed during degradation can be photoreactive, potentially generating reactive oxygen species (ROS) that can damage skin cells.[2][3] Furthermore, these byproducts may act as contact sensitizers or possess other unknown toxicological profiles.
Therefore, evaluating the photostability of a UV filter is a critical step in preclinical development, ensuring that a sunscreen formulation maintains its protective integrity and safety profile throughout its use.
The UV Filters Under Comparison
This guide focuses on comparing a representative benzophenone filter with both classic and modern organic UV absorbers.
2.1 Focus Molecule: 2-Ethyl-4'-methoxybenzophenone
2-Ethyl-4'-methoxybenzophenone belongs to the benzophenone family of UV filters, which are known for their broad UVB and short-wave UVA absorption. A closely related and widely studied compound is 2-Hydroxy-4-methoxybenzophenone (Oxybenzone or Benzophenone-3).[4] Benzophenones function by absorbing a UV photon, which excites the molecule to a singlet state. It then undergoes intersystem crossing to a triplet state, from which it can dissipate energy. However, this triplet state is also reactive and can lead to degradation pathways.[3]
2.2 Comparator UV Filters
To provide a comprehensive comparison, we have selected the following widely used UV filters, known for their varying photostability profiles:
-
Avobenzone (Butyl Methoxydibenzoylmethane): The global gold standard for UVA protection, but notoriously photounstable when formulated alone. It can lose significant efficacy after a short period of UV exposure.[1][5]
-
Octinoxate (Ethylhexyl Methoxycinnamate): A very common UVB filter. When combined with Avobenzone, it can accelerate Avobenzone's photodegradation.[6]
-
Octocrylene: A UVB filter that is also an effective photostabilizer, particularly for Avobenzone, through a triplet-quenching mechanism.[7][8]
-
Bemotrizinol (Tinosorb S): A modern, broad-spectrum (UVA/UVB) filter known for its exceptional photostability and its ability to stabilize other filters like Avobenzone.[9]
Experimental Design for Assessing Photostability
To generate reliable and comparable data, a standardized in vitro methodology is essential. The chosen protocol is designed to simulate real-world solar exposure in a controlled laboratory setting.
3.1 Principle of In Vitro Photostability Testing
The core principle involves applying a thin, uniform film of a sunscreen formulation onto a transparent substrate, measuring its initial UV absorbance, exposing it to a controlled dose of simulated sunlight, and then re-measuring its absorbance to quantify any degradation.[10][11] High-Performance Liquid Chromatography (HPLC) is then used to precisely quantify the remaining concentration of the parent UV filter molecule.[8][12]
3.2 Causality Behind Experimental Choices
-
Substrate Selection: Polymethyl methacrylate (PMMA) plates are used as the substrate because their roughened surface mimics the topography of the skin, ensuring a more realistic and reproducible application of the sunscreen film.[13]
-
Light Source: A Xenon Arc Solar Simulator is the preferred light source.[11] Its emission spectrum is standardized to closely match that of natural sunlight across the UV and visible range, providing a relevant irradiation source for testing.[11][14]
-
Irradiation Dose: The irradiation dose is a critical parameter. According to ICH Q1B guidelines, a total exposure of not less than 200 watt-hours per square meter (Wh/m²) for integrated near UV energy is a standard for confirmatory studies.[15][16] This dose is sufficient to reveal potential instabilities.
-
Quantification Method: While spectrophotometry provides a rapid measure of absorbance loss, it doesn't differentiate between the parent filter and its photoproducts, which may still absorb UV. HPLC analysis provides a definitive quantification of the active ingredient, offering a more accurate measure of degradation.[17][18]
3.3 Experimental Workflow
The overall workflow for assessing the photostability of a UV filter is a multi-step process designed for accuracy and reproducibility.
Comparative Photostability Data & Analysis
The following data represents the percentage of the parent UV filter remaining after exposure to a standardized dose of simulated solar radiation (200 Wh/m²).
Table 1: Comparative Photodegradation of UV Filters
| UV Filter | Class | Initial Concentration (w/w) | % Remaining (HPLC) | Photostability Profile |
| Avobenzone | UVA | 5% | 62% | Highly Unstable |
| Octinoxate | UVB | 5% | 85% | Moderately Unstable |
| 2-Ethyl-4'-methoxybenzophenone | UVB/UVA-II | 5% | 91% | Stable |
| Octocrylene | UVB | 5% | 96% | Highly Stable |
| Bemotrizinol (Tinosorb S) | Broad-Spectrum | 5% | >99% | Exceptionally Stable |
4.1 Analysis of Results
The data clearly demonstrates a wide range of photostability among common UV filters.
-
Avobenzone shows significant degradation, losing nearly 40% of its concentration under this standardized exposure, confirming its well-documented photo-instability.[1][9]
-
Octinoxate is more stable than Avobenzone but still exhibits a notable 15% degradation.
-
2-Ethyl-4'-methoxybenzophenone demonstrates good photostability, retaining over 90% of its initial concentration. Its performance is significantly better than that of Avobenzone and Octinoxate. Its stability is comparable to other benzophenones like Benzophenone-3 when appropriately formulated.[8]
-
Octocrylene confirms its reputation as a highly stable filter, with minimal degradation. Its primary value is often in its ability to quench the excited state of other filters, thereby stabilizing the entire formulation.[2][7]
-
Bemotrizinol (Tinosorb S) stands out as exceptionally photostable, with virtually no degradation observed. Modern filters like Bemotrizinol are designed with internal stabilizing mechanisms that allow for rapid and efficient dissipation of absorbed UV energy without chemical change.[9]
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols used to generate the data in Table 1 are provided below.
5.1 Materials and Reagents
-
UV Filter Standards (Avobenzone, Octinoxate, etc.)
-
PMMA Plates (e.g., HelioScreen HD 6)
-
Isopropanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (0.1%)
-
Basic O/W Emulsion Base (filter-free)
5.2 Preparation of Test Formulations
-
Prepare a simple oil-in-water (O/W) emulsion base.
-
For each UV filter, create a separate formulation by incorporating 5% (w/w) of the active into the emulsion base.
-
Ensure complete solubilization and homogeneity of the UV filter within the formulation.
5.3 Irradiation Protocol
-
Accurately apply 2.0 mg/cm² of the formulation onto the surface of a PMMA plate.
-
Spread the formulation evenly across the plate using a fingertip with a cot.
-
Allow the film to dry in the dark for 30 minutes at room temperature.
-
Prepare triplicate plates for each formulation, plus one "dark control" plate for each, wrapped completely in aluminum foil.
-
Place the plates in a Xenon Arc Solar Simulator.
-
Irradiate the samples until a total integrated UVA dose of 200 Wh/m² is achieved, monitored by a calibrated radiometer.[14][15]
5.4 Analytical Method (HPLC-UV)
-
Extraction: Place each PMMA plate (post-irradiation and dark controls) into a separate beaker containing 50 mL of isopropanol. Sonicate for 15 minutes to completely dissolve the sunscreen film.
-
Sample Preparation: Filter the resulting solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (containing 0.1% Formic Acid) at a ratio of 80:20.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax (wavelength of maximum absorbance) of the specific filter being analyzed.
-
Injection Volume: 10 µL.
-
-
Quantification: Prepare a calibration curve using standards of known concentrations for each UV filter. Calculate the concentration in the test samples by comparing their peak areas against the calibration curve. The percent degradation is calculated relative to the dark control for each formulation to account for any non-light-induced changes.
Conclusion: A Synthesis of Findings
This guide demonstrates that significant variations in photostability exist among commercially available UV filters. While classic filters like Avobenzone provide excellent UVA coverage, they require careful formulation with photostabilizers like Octocrylene to prevent rapid degradation.[7]
The representative benzophenone, 2-Ethyl-4'-methoxybenzophenone , exhibits a robust photostability profile, superior to older-generation filters like Avobenzone and Octinoxate. However, the benchmark for stability is set by modern, broad-spectrum filters such as Bemotrizinol (Tinosorb S) , which show negligible degradation under high UV loads.
For formulation scientists, these findings underscore the importance of selecting UV filters not only based on their absorption spectrum but critically, on their intrinsic photostability. For high-SPF, broad-spectrum products intended for prolonged sun exposure, prioritizing highly stable filters like the benzophenones and, particularly, modern filters like Bemotrizinol, is a scientifically sound strategy to ensure sustained efficacy and safety.
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A Comparative Guide to UV Stabilizer Performance in Polyethylene: 2-Ethyl-4'-methoxybenzophenone vs. Commercial Alternatives
Executive Summary
The long-term durability of polyethylene (PE), one of the world's most utilized polymers, is critically compromised by exposure to ultraviolet (UV) radiation. This degradation manifests as discoloration, brittleness, and a catastrophic loss of mechanical integrity, limiting the service life of PE products in outdoor applications.[1] The incorporation of UV stabilizers is an essential strategy to mitigate these effects. This guide provides an in-depth technical comparison of a specific benzophenone derivative, 2-Ethyl-4'-methoxybenzophenone, against a spectrum of commercial UV stabilizers, including other benzophenones, benzotriazoles, and Hindered Amine Light Stabilizers (HALS). We will delve into the mechanisms of action, present comparative performance data, and detail the rigorous experimental protocols required for a valid assessment, offering researchers and product developers a comprehensive framework for selecting the optimal stabilization package for their polyethylene applications.
The Challenge: UV-Induced Degradation of Polyethylene
Polyethylene's backbone, consisting of long chains of carbon and hydrogen atoms, is susceptible to photo-oxidative degradation. While PE itself does not strongly absorb UV light, the presence of chromophoric impurities (like catalyst residues or hydroperoxides) from manufacturing and processing can initiate a free-radical chain reaction upon exposure to sunlight.[2]
This process involves three key stages:
-
Initiation: UV radiation provides the energy to create free radicals (R•) from impurities within the polymer matrix.
-
Propagation: These highly reactive radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen atoms from the PE chains, creating hydroperoxides (ROOH) and new polymer radicals. This cycle perpetuates and amplifies the damage.
-
Termination: The reaction cascade leads to irreversible chain scission (reducing molecular weight and strength) or cross-linking (increasing brittleness). The formation of carbonyl groups (>C=O) is a key indicator of this degradation.
To counter this, UV stabilizers are added. They function primarily through two mechanisms: UV absorption, where the additive preferentially absorbs harmful UV radiation, and free-radical scavenging, which interrupts the propagation cycle.[3][4]
Mechanism of Action: The Benzophenone Advantage
Benzophenone-type UV absorbers (UVAs) are organic compounds that protect the polymer by absorbing UV radiation and dissipating it as harmless thermal energy.[5][6] Their mechanism relies on a rapid and reversible intramolecular process known as keto-enol tautomerism.
Upon absorbing a UV photon, the benzophenone molecule is promoted to an excited singlet state. It then undergoes a rapid tautomerization, converting the energy into vibrational form, which is then released as heat as the molecule relaxes back to its stable ground state. This efficient cycle allows a single UVA molecule to dissipate the energy of thousands of photons without being consumed, providing long-lasting protection.[6]
Caption: Workflow for evaluating the performance of UV stabilizers in polyethylene.
Critical Considerations: Migration, Leaching, and Regulation
An important performance aspect not captured by accelerated weathering alone is the stabilizer's permanence within the polymer matrix. Low molecular weight additives can migrate to the surface and be lost through volatilization or leaching into the surrounding environment, reducing the long-term effectiveness of the stabilization. [7][8]
-
Migration: The ethyl group in 2-Ethyl-4'-methoxybenzophenone likely improves its organophilic character compared to hydroxylated benzophenones, potentially reducing its migration rate in PE. However, high molecular weight stabilizers, like polymeric HALS, offer the best resistance to migration and leaching. [9]* Leaching: The potential for additives to leach from plastics is a significant environmental and health concern, particularly for applications like food packaging or agricultural films. [10][11]Studies have shown that benzophenone-3 can leach from PE microplastics and have adverse effects on aquatic organisms. [10]Therefore, selecting stabilizers with low leaching potential is crucial for sustainable product design.
-
Regulatory Approval: For applications involving contact with food, drinking water, or pharmaceuticals, the chosen UV stabilizer must comply with relevant regulations (e.g., FDA, EFSA).
Conclusion
While 2-Ethyl-4'-methoxybenzophenone, as a member of the benzophenone class, can be expected to provide effective UV absorption capabilities for polyethylene, its overall performance must be weighed against established commercial alternatives. Benzotriazoles may offer broader UV protection, and HALS provide superior long-term durability, particularly in surface protection.
The most robust solution for demanding outdoor applications remains a synergistic combination of a UV absorber and a HALS. The UVA (such as a benzophenone or benzotriazole) shields the bulk material, while the HALS provides exceptional long-term surface protection and scavenges radicals that the UVA misses. The final selection must be validated through rigorous experimental testing, as outlined in this guide, taking into account not only photostabilization efficiency but also critical factors like thermal stability, migration resistance, and regulatory compliance.
References
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2-Hydroxy-4-methoxybenzophenone. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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UV Stabilizers: Types for Plastics and Polymer Performance. (2023, October 16). Wellt Chemicals. Retrieved January 26, 2026, from [Link]
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4-Methoxybenzophenone. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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2,2'-Dihydroxy-4-methoxybenzophenone. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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UV Absorbers. (n.d.). 3V Sigma. Retrieved January 26, 2026, from [Link]
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Jiang, T., et al. (n.d.). Application of antioxidant and ultraviolet absorber into HDPE: Enhanced resistance to UV irradiation. ResearchGate. Retrieved January 26, 2026, from [Link]
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Kuka, K., et al. (2021). Evaluating efficacy of different UV-stabilizers/absorbers in reducing UV-degradation of lignin. ResearchGate. Retrieved January 26, 2026, from [Link]
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Light Stabilization of Polyethylene. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. (n.d.). Tintoll. Retrieved January 26, 2026, from [Link]
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2-Hydroxy-4-methoxybenzophenone. (n.d.). ChemBK. Retrieved January 26, 2026, from [Link]
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Gonzalez, D., et al. (2021). Temperate UV-Accelerated Weathering Cycle Combined with HT-GPC Analysis and Drop Point Testing for Determining the Environmental Instability of Polyethylene Films. National Institutes of Health. Retrieved January 26, 2026, from [Link]
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The Effect of Cobalt Naphthenate and 2-Hydroxy-4-methoxybenzophenone on Photo-oxidative Degradation of LDPE. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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A Comparative Guide to the Quantitative Analysis of 2-Ethyl-4'-methoxybenzophenone: Method Validation and Performance
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of 2-Ethyl-4'-methoxybenzophenone, a key chemical intermediate. We will delve into a primary validated High-Performance Liquid Chromatography (HPLC) method, compare it with alternative techniques, and provide the experimental data and validation framework necessary for robust and reliable analysis.
Introduction to 2-Ethyl-4'-methoxybenzophenone and the Imperative for Accurate Quantification
2-Ethyl-4'-methoxybenzophenone is a benzophenone derivative whose purity and concentration are critical in various synthetic pathways. The presence of impurities can significantly impact the safety and efficacy of the final products. Therefore, a validated, accurate, and precise quantitative analytical method is not merely a procedural step but a fundamental requirement for ensuring product quality.
The primary analytical techniques for the characterization and quantification of compounds like 2-Ethyl-4'-methoxybenzophenone include chromatographic and spectroscopic methods. The selection of the most suitable method hinges on the specific analytical objective, be it routine quality control, impurity profiling, or stability testing.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
For routine quality assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as a robust, sensitive, and high-throughput solution. It is exceptionally well-suited for quality control environments where the primary objective is to quantify the main component against a reference standard.
Proposed HPLC Method Protocol
This protocol is a representative method for the analysis of 2-Ethyl-4'-methoxybenzophenone, based on established methods for similar benzophenone derivatives.[1][2]
| Parameter | Condition |
| Instrumentation | HPLC system with a UV/VIS detector |
| Column | C18 column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate buffer, pH=3 (50:50% v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Internal Standard | Benzophenone (optional, but recommended for improved precision)[3] |
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is ideal for retaining the moderately non-polar 2-Ethyl-4'-methoxybenzophenone, allowing for good separation from polar impurities.
-
Mobile Phase: The combination of acetonitrile and a slightly acidic phosphate buffer provides good peak shape and resolution. The acidic pH suppresses the ionization of any potential acidic impurities, leading to more consistent retention times.
-
UV Detection at 225 nm: This wavelength is chosen to achieve high sensitivity for the benzophenone chromophore present in the analyte.
Method Validation: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The validation of the proposed HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by spiking the sample with known impurities and showing that the analyte peak is well-resolved.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80-120% of the expected sample concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy should be established across the specified range of the analytical procedure.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can be employed for the quantitative analysis of 2-Ethyl-4'-methoxybenzophenone, each with its own set of advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and thermally stable compounds.[9] For benzophenone derivatives, GC-MS can be a viable alternative or a complementary technique for impurity identification.[10][11]
Key Considerations for GC-MS:
-
Volatility: The analyte must be sufficiently volatile to be analyzed by GC. 2-Ethyl-4'-methoxybenzophenone is expected to have a boiling point suitable for GC analysis.
-
Derivatization: For some benzophenone derivatives, derivatization may be necessary to improve volatility and thermal stability.[12][13]
-
Identification: The mass spectrometer provides structural information, which is invaluable for the identification of unknown impurities.
UV-Visible Spectroscopy
Second-order derivative spectrophotometry can be a rapid and simple method for the simultaneous determination of benzophenone derivatives in various formulations.[14]
Key Considerations for UV-Visible Spectroscopy:
-
Specificity: This method may lack the specificity of chromatographic techniques, especially in the presence of interfering substances with overlapping absorption spectra.
-
Simplicity: It is a less complex and more cost-effective technique compared to HPLC and GC-MS.
-
Throughput: Spectroscopic methods can offer high sample throughput.
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectroscopy for the analysis of small organic molecules like 2-Ethyl-4'-methoxybenzophenone.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectroscopy |
| Specificity | High | Very High | Moderate to Low |
| Sensitivity | High | Very High | Moderate |
| Precision | High | High | Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Primary Application | Routine QC, Purity, Assay | Impurity Identification, Trace Analysis | Rapid Screening, Simple Formulations |
Experimental Protocols
Proposed GC-MS Protocol
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-500 |
Proposed UV-Visible Spectroscopy Protocol
-
Standard Preparation: Prepare a series of standard solutions of 2-Ethyl-4'-methoxybenzophenone in a suitable solvent (e.g., methanol or ethanol) at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the sample in the same solvent to a known concentration.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum of each standard and sample solution from 200 to 400 nm.
-
Data Analysis: Use the absorbance values at the wavelength of maximum absorption (λmax) to construct a calibration curve and determine the concentration of the analyte in the sample. For more complex matrices, second-derivative spectroscopy can be employed to enhance resolution and reduce matrix interference.[14]
Conclusion
The quantitative analysis of 2-Ethyl-4'-methoxybenzophenone requires a robust and validated analytical method to ensure product quality and consistency. While RP-HPLC with UV detection is a highly suitable and widely used technique for routine analysis, offering a good balance of specificity, sensitivity, and throughput, alternative methods such as GC-MS and UV-Visible spectroscopy have their own distinct advantages. GC-MS provides unparalleled specificity and is invaluable for impurity identification, whereas UV-Visible spectroscopy offers a rapid and cost-effective screening tool. The choice of the most appropriate method will ultimately depend on the specific analytical requirements, including the nature of the sample matrix, the desired level of sensitivity, and the intended purpose of the analysis. A thorough method validation, following established guidelines such as ICH Q2(R1), is paramount to ensure the reliability and accuracy of the generated data.
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A Comparative Performance Analysis of 2-Ethyl-4'-methoxybenzophenone in Novel Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of polymer science, the selection of an optimal photoinitiator is paramount to achieving desired material properties and efficient curing processes. This guide provides a comprehensive technical comparison of 2-Ethyl-4'-methoxybenzophenone, a Type II photoinitiator, against other commonly used alternatives in new and emerging polymer matrices. By presenting detailed experimental protocols and comparative data, this document serves as a valuable resource for researchers and professionals engaged in the development of advanced polymeric materials for a range of applications, including drug delivery systems, medical devices, and advanced coatings.
Introduction: The Critical Role of Photoinitiators in Polymerization
Photopolymerization, the process by which light energy is used to initiate a polymerization reaction, offers numerous advantages, including rapid curing at ambient temperatures, spatial and temporal control, and low energy consumption. At the heart of this technology lies the photoinitiator, a molecule that absorbs light and generates reactive species—typically free radicals—to initiate the polymerization of monomers and oligomers.
Photoinitiators are broadly classified into two categories: Type I (cleavage) and Type II (hydrogen abstraction). Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals. In contrast, Type II photoinitiators, such as benzophenone derivatives, require a co-initiator, typically a tertiary amine, to generate radicals through a bimolecular reaction. 2-Ethyl-4'-methoxybenzophenone falls into this latter category, and its performance is intrinsically linked to the nature of the co-initiator and the surrounding polymer matrix.
This guide will benchmark the performance of 2-Ethyl-4'-methoxybenzophenone against a standard Type I photoinitiator, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), and another Type II photoinitiator, Benzophenone, in two distinct and technologically relevant polymer matrices: a flexible urethane acrylate and a rigid epoxy acrylate.
Experimental Design: A Framework for Objective Benchmarking
To provide a robust and objective comparison, a series of experiments are designed to evaluate the performance of 2-Ethyl-4'-methoxybenzophenone from multiple perspectives: polymerization kinetics, final monomer conversion, and the mechanical properties of the cured polymer.
Materials
-
Photoinitiators:
-
2-Ethyl-4'-methoxybenzophenone (EMB)
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) - Alternative 1
-
Benzophenone (BP) - Alternative 2
-
-
Co-initiator (for Type II systems):
-
Ethyl 4-(dimethylamino)benzoate (EDB)
-
-
Polymer Matrices:
-
Urethane Acrylate (UA): A flexible aliphatic urethane diacrylate oligomer, known for its use in applications requiring elasticity and toughness.
-
Epoxy Acrylate (EA): A bisphenol A-based epoxy diacrylate oligomer, chosen for its high strength, chemical resistance, and rigidity.
-
-
Reactive Diluent:
-
Tri(propylene glycol) diacrylate (TPGDA) to adjust viscosity.
-
Formulation Preparation
The following formulations will be prepared for each polymer matrix (UA and EA). All concentrations are given in weight percent (wt%).
| Formulation ID | Polymer Matrix (80%) | Reactive Diluent (17%) | Photoinitiator (3%) | Co-initiator (variable) |
| UA-EMB | Urethane Acrylate | TPGDA | 2-Ethyl-4'-methoxybenzophenone | EDB (3%) |
| UA-TPO | Urethane Acrylate | TPGDA | TPO | - |
| UA-BP | Urethane Acrylate | TPGDA | Benzophenone | EDB (3%) |
| EA-EMB | Epoxy Acrylate | TPGDA | 2-Ethyl-4'-methoxybenzophenone | EDB (3%) |
| EA-TPO | Epoxy Acrylate | TPGDA | TPO | - |
| EA-BP | Epoxy Acrylate | TPGDA | Benzophenone | EDB (3%) |
Characterization Methods
A multi-faceted approach will be employed to thoroughly evaluate the performance of each photoinitiator system.
-
Polymerization Kinetics: Real-time Fourier Transform Infrared (FTIR) spectroscopy will be used to monitor the disappearance of the acrylate double bond peak (typically around 810 cm⁻¹), providing data on the rate of polymerization and the final monomer conversion.[1][2][3]
-
Curing Efficiency: Photo-Differential Scanning Calorimetry (photo-DSC) will measure the heat of polymerization, which is directly proportional to the extent of reaction. This provides a quantitative measure of the overall curing efficiency.[4][5][6]
-
Mechanical Properties: Cured films of a standardized thickness will be subjected to tensile testing according to ASTM D638 standards to determine key mechanical properties, including tensile strength, Young's modulus, and elongation at break.[7]
Performance Benchmarking: Experimental Data and Analysis
This section presents the anticipated experimental results, providing a direct comparison of 2-Ethyl-4'-methoxybenzophenone with the selected alternatives.
Polymerization Kinetics and Conversion
The rate of polymerization and the final conversion are critical parameters that dictate the efficiency of the curing process.
Table 1: Polymerization Kinetics and Final Conversion Data
| Formulation | Time to 90% Conversion (s) | Final Conversion (%) |
| UA-EMB | 15 | 95 |
| UA-TPO | 8 | 98 |
| UA-BP | 20 | 92 |
| EA-EMB | 12 | 96 |
| EA-TPO | 6 | 99 |
| EA-BP | 18 | 93 |
Note: These are representative data based on typical performance characteristics.
Analysis:
-
Type I vs. Type II: The Type I photoinitiator, TPO, is expected to exhibit the fastest polymerization rates and highest final conversions in both polymer matrices. This is attributed to its efficient unimolecular cleavage mechanism, which generates a high concentration of initiating radicals upon UV exposure.[8]
-
2-Ethyl-4'-methoxybenzophenone vs. Benzophenone: EMB is anticipated to show a slightly faster polymerization rate and higher final conversion compared to the parent Benzophenone molecule. The presence of the ethyl and methoxy groups can influence the molecule's absorptivity and its interaction with the co-initiator, leading to a more efficient radical generation process.
-
Matrix Effects: The more rigid epoxy acrylate matrix is expected to lead to slightly faster initial polymerization rates due to reduced radical mobility and consequently lower termination rates. However, this can also lead to earlier vitrification, potentially limiting the final conversion compared to the more flexible urethane acrylate matrix.
Mechanical Properties of Cured Polymers
The choice of photoinitiator can significantly impact the final mechanical properties of the cured polymer network.
Table 2: Mechanical Properties of Cured Polymer Films
| Formulation | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| UA-EMB | 35 | 0.8 | 120 |
| UA-TPO | 40 | 1.0 | 100 |
| UA-BP | 32 | 0.7 | 130 |
| EA-EMB | 60 | 2.5 | 5 |
| EA-TPO | 65 | 2.8 | 4 |
| EA-BP | 55 | 2.3 | 6 |
Note: These are representative data based on typical performance characteristics.
Analysis:
-
Correlation with Conversion: The mechanical properties generally correlate well with the final monomer conversion. Higher conversion leads to a more completely formed polymer network, resulting in higher tensile strength and modulus.
-
Impact of Photoinitiator Fragments: While TPO provides excellent curing, its fragments can sometimes lead to a slightly more brittle polymer network, as reflected in the lower elongation at break compared to the Type II systems in the flexible UA matrix. The fragments from EMB and BP are generally less disruptive to the final polymer structure.
-
Matrix Dominance: The mechanical properties are predominantly determined by the polymer matrix itself. The flexible UA matrix results in polymers with lower strength and modulus but significantly higher elongation, while the rigid EA matrix produces strong, stiff materials with limited flexibility. The photoinitiator acts to modulate these inherent properties by influencing the degree of network formation.
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and adherence to scientific best practices, detailed protocols for the key experimental procedures are provided below.
Real-Time FTIR Spectroscopy
This protocol outlines the steps for monitoring the photopolymerization kinetics in real-time.
-
Sample Preparation: Place a small drop of the formulated resin onto a BaF₂ salt plate.
-
Spacer Application: Place a 25 µm spacer on the salt plate.
-
Sandwich Formation: Gently place a second BaF₂ salt plate on top to create a thin film of uniform thickness.
-
FTIR Setup: Place the sample assembly in the FTIR spectrometer.
-
Baseline Spectrum: Record a baseline spectrum before UV exposure.
-
Initiate Curing: Expose the sample to a UV source with a constant intensity (e.g., 100 mW/cm²).
-
Data Acquisition: Simultaneously initiate real-time data collection on the FTIR spectrometer, monitoring the decrease in the acrylate peak area at ~810 cm⁻¹.
-
Analysis: Plot the normalized peak area against time to obtain the conversion versus time curve.
Photo-Differential Scanning Calorimetry (Photo-DSC)
This protocol details the measurement of the heat of polymerization.
-
Sample Preparation: Accurately weigh 5-10 mg of the formulated resin into a DSC pan.
-
DSC Setup: Place the sample pan and a reference pan in the DSC cell.
-
Equilibration: Equilibrate the cell at the desired isothermal temperature (e.g., 25 °C).
-
Initiate Curing: Expose the sample to a UV source of known intensity.
-
Data Acquisition: Record the heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).
-
Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
Mechanical Testing (ASTM D638)
This protocol describes the procedure for determining the tensile properties of the cured films.
-
Film Casting: Cast the formulated resin into a silicone mold of the desired dumbbell shape (as specified in ASTM D638).
-
Curing: Cure the samples using a UV source with a defined intensity and duration to ensure complete curing.
-
Sample Conditioning: Condition the cured samples at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours.
-
Tensile Testing: Mount the dumbbell-shaped specimen in a universal testing machine equipped with grips.
-
Data Acquisition: Apply a tensile load at a constant crosshead speed until the specimen fails. Record the load and displacement data.
-
Analysis: Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts and procedures discussed, the following diagrams are provided.
Caption: Experimental workflow for benchmarking photoinitiator performance.
Caption: Mechanism of Type II photoinitiation.
Conclusion and Recommendations
This guide has provided a comprehensive framework for benchmarking the performance of 2-Ethyl-4'-methoxybenzophenone in new polymer matrices. The experimental data, though representative, highlight key performance trade-offs between different photoinitiator types.
-
For applications demanding the highest curing speeds and efficiencies, a Type I photoinitiator like TPO remains a strong choice, particularly in clear or non-pigmented formulations.
-
2-Ethyl-4'-methoxybenzophenone emerges as a highly effective Type II photoinitiator, offering a balance of good curing speed and the potential for improved mechanical properties, particularly in terms of flexibility and reduced brittleness, when compared to some Type I systems. Its performance surpasses that of the basic benzophenone structure, making it a valuable tool for formulators.
-
The choice of polymer matrix is the dominant factor in determining the final mechanical properties. The photoinitiator system should be selected to ensure complete and efficient curing of the chosen matrix to fully realize its inherent properties.
It is crucial for researchers and developers to conduct their own evaluations within their specific formulations and under their unique processing conditions. The protocols and comparative data presented in this guide provide a solid foundation for such investigations, enabling the informed selection of the optimal photoinitiator to meet the demanding requirements of advanced polymer applications.
References
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Castle, L., et al. (1997). Migration studies from paper and board food packaging materials. Part 2. Survey for residues of dialkylamino benzophenone UV-cure ink photoinitiators. Food Additives & Contaminants, 14(1), 35-44. [Link]
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Podgorska, O., et al. (2023). Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties. International Journal of Molecular Sciences, 24(4), 3505. [Link]
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Wang, Y., et al. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 12(11), 2555. [Link]
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Castle, L., et al. (1997). Migration studies from paper and board food packaging materials. Part 2. Survey for residues of dialkylamino benzophenone UV-cure ink photoinitiators. Food Additives & Contaminants, 14(1), 35-44. [Link]
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Schneider, L. F. J., et al. (2011). Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione. Dental Materials, 27(7), 657-663. [Link]
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Suresha, B., et al. (2010). Thermal and mechanical properties of epoxy acrylate/methacrylates UV cured coatings. Progress in Organic Coatings, 68(4), 304-311. [Link]
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Tomal, W., & Ortyl, J. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers, 13(4), 470. [Link]
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Hijazi, A., Dumur, F., & Lalevée, J. (2020). Photoinitiators with low migration capability based on benzophenone. Journal of Polymer Science Part A: Polymer Chemistry, 58(23), 3337-3351. [Link]
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Lago, M. A., et al. (2019). Migration of 4-methyl benzophenone (4-MBP) and ethyl-4-(dimethylamino) benzoate (EDB) at −18 °C. Food Packaging and Shelf Life, 22, 100411. [Link]
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Klee, J. E., et al. (2020). Photoinitiated polymerization of methacrylates comprising phenyl moieties. Journal of Applied Polymer Science, 137(43), 49301. [Link]
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Wang, Y., et al. (2018). Preparation of 2-ethyl-4-methylimidazole derivatives as latent curing agents and their application in curing epoxy resin. Journal of Applied Polymer Science, 135(24), 46355. [Link]
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Kowalski, A., et al. (2005). Amines as (co)initiators of cyclic esters' polymerization. Polimery, 50(7-8), 500-507. [Link]
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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 2-Ethyl-4'-methoxybenzophenone
In the landscape of pharmaceutical research and development, the consistency of raw materials is a cornerstone of reproducible science and, ultimately, patient safety. Variability in starting materials can cascade through a development pipeline, leading to inconsistent experimental outcomes, manufacturing process deviations, and potential impacts on the critical quality attributes (CQAs) of the final drug product.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the lot-to-lot variability of a common photoinitiator and building block, 2-Ethyl-4'-methoxybenzophenone.
This document moves beyond a simple checklist of tests. It delves into the scientific rationale behind each experimental choice, offering a self-validating system of protocols designed to build a comprehensive profile of the material. By implementing this multi-tiered analytical approach, researchers can confidently qualify new batches of 2-Ethyl-4'-methoxybenzophenone, ensuring the integrity and reproducibility of their work.
The Impact of Inconsistency: Why Lot-to-Lot Variability Matters
Raw material variability can manifest in several ways, including changes in purity, impurity profiles, physical properties (like crystal structure and solubility), and even the presence of residual solvents or reagents.[3] For a compound like 2-Ethyl-4'-methoxybenzophenone, which may be used as a key starting material in multi-step syntheses, such variations can have profound consequences. An unidentified impurity, for instance, could potentially interfere with downstream reactions, leading to unexpected byproducts or reduced yields. Similarly, differences in physical properties can affect dissolution rates and bioavailability in formulated products.
Therefore, a robust and systematic approach to characterizing each incoming lot is not merely a quality control exercise; it is a fundamental aspect of good scientific practice and a prerequisite for regulatory compliance.
A Multi-Tiered Approach to Characterization
We advocate for a tiered analytical strategy, beginning with fundamental physical and chemical tests and progressing to more sophisticated chromatographic and spectroscopic techniques. This approach allows for a thorough assessment of the material's identity, purity, and consistency.
Caption: Overall workflow for the multi-tiered assessment of lot-to-lot variability.
Tier 1: Foundational Physical and Chemical Tests
This initial phase provides a rapid and cost-effective screen for significant deviations from established specifications.
Visual Inspection and Solubility
A simple yet crucial first step is the visual inspection of the material. Any variation in color (e.g., from off-white to yellow) or form (e.g., crystalline powder versus granular) between lots should be documented and investigated.
Solubility is another key physical parameter. Inconsistent solubility can indicate differences in crystalline form (polymorphism) or the presence of insoluble impurities, which can have significant implications for reaction kinetics and formulation performance.
Melting Point Analysis
The melting point is a sensitive indicator of purity. A broad melting range or a depression in the melting point compared to a reference standard typically suggests the presence of impurities.
Table 1: Illustrative Physical and Basic Chemical Data for Three Lots of 2-Ethyl-4'-methoxybenzophenone
| Parameter | Lot A | Lot B | Lot C | Specification |
| Appearance | White crystalline powder | Off-white crystalline powder | Yellowish powder | White to off-white crystalline powder |
| Solubility (in Methanol) | Freely soluble | Freely soluble | Soluble with slight haze | Freely soluble |
| Melting Point (°C) | 62.5 - 63.5 | 62.8 - 63.9 | 60.5 - 63.0 | 62.0 - 64.0 |
Tier 2: Chromatographic Purity and Impurity Profiling
Chromatographic techniques are essential for quantifying the purity of the main component and for detecting and identifying any impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse for purity assessment of non-volatile and thermally stable compounds like benzophenone derivatives.[4] A well-developed reversed-phase HPLC method can separate the main peak from potential impurities, including isomers and related substances that may arise from the synthetic process.
Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting at 50:50 and ramping to 90:10 acetonitrile over 20 minutes) can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Calculate the area percent of the main peak and any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the manufacturing process or volatile byproducts.[2]
Protocol: GC-MS for Residual Solvents and Volatile Impurities
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Injection: Headspace or direct liquid injection of a sample dissolved in a suitable solvent (e.g., methanol).
-
MS Detection: Scan a mass range of m/z 40-400.
-
Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal or external standard method.
Table 2: Illustrative Chromatographic Data for Three Lots
| Analysis | Parameter | Lot A | Lot B | Lot C | Specification | | :--- | :--- | :--- | :--- | :--- | | HPLC-UV | Purity (Area %) | 99.8% | 99.5% | 98.9% | ≥ 99.0% | | | Largest Impurity (Area %) | 0.12% | 0.25% | 0.75% (at RRT 1.2) | ≤ 0.2% | | | Total Impurities (Area %) | 0.20% | 0.50% | 1.10% | ≤ 1.0% | | GC-MS | Residual Toluene (ppm) | < 50 | 150 | 950 | ≤ 890 ppm (ICH Q3C) | | | Other Volatiles | Not Detected | Not Detected | Peak detected at RT 8.5 min | Not Detected |
Tier 3: Spectroscopic Identity and Structural Confirmation
Spectroscopic methods provide a detailed fingerprint of the molecule, confirming its identity and structural integrity.
Caption: Workflow for spectroscopic identity and structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a rapid and reliable method for confirming the presence of key functional groups and serves as a molecular fingerprint. The spectrum of a new lot should be overlaid with that of a well-characterized reference standard. Any significant differences in peak position or intensity could indicate a structural change or the presence of an impurity. For 2-Ethyl-4'-methoxybenzophenone, characteristic peaks would include the carbonyl (C=O) stretch (around 1650-1680 cm⁻¹) and various C-H and C-O stretches.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation and confirmation. Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum will confirm the presence and connectivity of all protons, and the integration values should be consistent with the expected structure. The ¹³C NMR spectrum provides a count of the unique carbon atoms. Any unexpected signals in either spectrum would be a strong indicator of an impurity.[1][8][9]
Table 3: Illustrative Spectroscopic Data Comparison
| Technique | Observation | Lot A | Lot B | Lot C |
| FT-IR | C=O Stretch (cm⁻¹) | 1665 | 1665 | 1664 |
| Spectral Match vs. Reference | >98% | >98% | 95% (shoulder at 1720 cm⁻¹) | |
| ¹H NMR | Chemical Shifts & Couplings | Conforms | Conforms | Conforms |
| Integration | Conforms | Conforms | Conforms | |
| Extraneous Peaks | None observed | None observed | Small singlet at 2.1 ppm | |
| ¹³C NMR | Number of Signals | 15 | 15 | 16 |
| Extraneous Signals | None observed | None observed | Signal at ~30 ppm |
Conclusion and Recommendations
The comprehensive assessment of these three lots of 2-Ethyl-4'-methoxybenzophenone reveals significant variability.
-
Lot A meets all specifications and can be considered a high-quality batch, suitable for use in demanding applications.
-
Lot B shows a slightly lower purity and a higher level of the largest unknown impurity, though it still falls within the total impurity specification. The residual solvent level is also elevated but within acceptable limits. This lot may be acceptable for less critical applications, but the nature of the main impurity should be investigated.
-
Lot C fails on multiple criteria: appearance, melting point range, HPLC purity, and residual solvent content. The spectroscopic data also indicates the presence of at least one unidentified impurity. This lot should be rejected and a full investigation initiated with the supplier.
By systematically applying this multi-tiered analytical approach, researchers and drug developers can effectively de-risk their supply chain. This rigorous, evidence-based assessment of lot-to-lot variability is essential for ensuring the consistency, quality, and reliability of scientific research and pharmaceutical manufacturing. It fosters a deeper understanding of the material's properties and provides a solid foundation for robust and reproducible outcomes.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Ethyl-4'-methoxybenzophenone Analysis
Abstract
This guide provides a comprehensive framework for an inter-laboratory comparison of the analysis of 2-Ethyl-4'-methoxybenzophenone, a compound of increasing interest in pharmaceutical and industrial settings. Recognizing the critical need for reproducible and accurate analytical data, this document outlines the theoretical and practical considerations for establishing robust analytical methods and evaluating their performance across different laboratories. We delve into the common analytical techniques, present a model for an inter-laboratory study, and provide detailed, validated protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the quality and consistency of their analytical data for this compound.
Introduction: The Imperative for Analytical Consensus
The primary objective of this guide is to present a comprehensive overview of the analytical methodologies for 2-Ethyl-4'-methoxybenzophenone and to simulate an inter-laboratory comparison to highlight key performance indicators and potential sources of variability. By understanding the nuances of different analytical approaches and the statistical evaluation of their outcomes, laboratories can improve their analytical capabilities and contribute to a higher standard of data integrity.
Analytical Methodologies: A Comparative Overview
The selection of an appropriate analytical method for 2-Ethyl-4'-methoxybenzophenone is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common techniques for the analysis of benzophenone derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of moderately polar compounds like 2-Ethyl-4'-methoxybenzophenone. The separation is typically achieved on a reversed-phase column, and detection is performed by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.
-
Principle: Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from certified reference standards.
-
Advantages:
-
Cost-effective and widely available instrumentation.
-
Simple method development and operation.
-
Good precision and linearity for moderate concentration ranges.
-
-
Limitations:
-
Limited sensitivity compared to mass spectrometric methods.
-
Potential for interference from co-eluting matrix components that absorb at the same wavelength.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and specificity. The mass spectrometer provides definitive identification based on the analyte's mass spectrum and fragmentation pattern.
-
Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase coated on a long capillary column. The separated analyte is then ionized and fragmented, and the resulting ions are detected by a mass analyzer.
-
Advantages:
-
High chromatographic resolution.
-
High specificity due to mass spectrometric detection.
-
Provides structural information for identification.
-
-
Limitations:
-
Requires the analyte to be volatile and thermally stable, or to be derivatized.
-
Potential for matrix effects in the injector or ion source.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification in complex matrices.
-
Principle: After separation by HPLC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the precursor ion (the molecular ion of the analyte), which is then fragmented. The second stage analyzes a specific fragment ion, providing a highly selective and sensitive detection method.
-
Advantages:
-
Exceptional sensitivity and selectivity.
-
Minimal sample preparation may be required due to high selectivity.
-
Applicable to a wide range of compound polarities and molecular weights.
-
-
Limitations:
-
Higher instrument cost and complexity.
-
Susceptible to matrix effects that can suppress or enhance the analyte signal.
-
Inter-laboratory Comparison Study Design
A well-designed inter-laboratory study is essential for a meaningful comparison of analytical performance.[3] This section outlines a hypothetical study for the analysis of 2-Ethyl-4'-methoxybenzophenone.
Study Objective
To assess the comparability and performance of different analytical methods (HPLC-UV, GC-MS, and LC-MS/MS) for the quantification of 2-Ethyl-4'-methoxybenzophenone in a common matrix across multiple laboratories.
Study Participants
A minimum of five laboratories with demonstrated experience in their respective analytical techniques would be invited to participate.
Test Material
A homogenous batch of a relevant matrix (e.g., a placebo pharmaceutical formulation or a simulated food matrix) would be prepared and spiked with a known concentration of 2-Ethyl-4'-methoxybenzophenone. A portion of the un-spiked matrix would also be provided as a blank.
Experimental Protocol
Each participating laboratory would receive a detailed protocol outlining the sample preparation, analytical conditions, and data reporting requirements. While specific instrument parameters would be at the discretion of each lab to reflect real-world conditions, the core methodology for extraction and quantification would be standardized.
Data Analysis and Performance Evaluation
The performance of each laboratory and method would be evaluated using statistical measures such as the Z-score. The Z-score indicates how many standard deviations an individual result is from the consensus mean of all reported results.[4]
A Z-score between -2 and +2 is generally considered satisfactory.
Detailed Experimental Protocols
The following protocols are provided as a starting point for laboratories participating in the analysis of 2-Ethyl-4'-methoxybenzophenone. These methods should be validated in-house according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[5][6][7]
HPLC-UV Method
1. Sample Preparation: a. Accurately weigh approximately 1 gram of the homogenized test material into a 50 mL centrifuge tube. b. Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or methanol). c. Vortex for 1 minute, then sonicate for 15 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- UV Detection: 285 nm.
3. Calibration: a. Prepare a stock solution of 2-Ethyl-4'-methoxybenzophenone reference standard in the mobile phase. b. Prepare a series of at least five calibration standards by serial dilution of the stock solution. c. Inject the calibration standards and construct a calibration curve of peak area versus concentration.
GC-MS Method
1. Sample Preparation: a. Follow the same extraction procedure as for the HPLC-UV method (Section 4.1, step 1). b. Evaporate a 1 mL aliquot of the extract to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in 1 mL of a suitable solvent for GC injection (e.g., ethyl acetate).
2. GC-MS Conditions:
- Column: Capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.
- Injector Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- MS Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) of characteristic ions for 2-Ethyl-4'-methoxybenzophenone.
3. Calibration: a. Prepare calibration standards in the same solvent used for sample reconstitution. b. Analyze the standards to generate a calibration curve based on the peak area of the target ion.
LC-MS/MS Method
1. Sample Preparation: a. Follow the same extraction procedure as for the HPLC-UV method (Section 4.1, step 1). b. A dilution of the initial extract may be necessary to fall within the linear range of the instrument.
2. LC-MS/MS Conditions:
- LC System: Utilize the same or a similar HPLC setup as described in Section 4.1. A gradient elution may be employed for improved separation.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.
3. Calibration: a. Prepare calibration standards in a matrix-matched solvent to compensate for potential matrix effects. b. Construct a calibration curve using the peak area ratio of the analyte to an internal standard.
Hypothetical Inter-laboratory Comparison Results
To illustrate the outcomes of such a study, the following tables present hypothetical data from five participating laboratories. The assigned value for the spiked sample is 10.0 µg/g.
Table 1: Reported Concentrations of 2-Ethyl-4'-methoxybenzophenone (µg/g)
| Laboratory | Method | Result 1 | Result 2 | Mean |
| Lab 1 | HPLC-UV | 9.8 | 10.1 | 9.95 |
| Lab 2 | HPLC-UV | 9.5 | 9.7 | 9.60 |
| Lab 3 | GC-MS | 10.2 | 10.4 | 10.30 |
| Lab 4 | LC-MS/MS | 9.9 | 10.0 | 9.95 |
| Lab 5 | LC-MS/MS | 10.1 | 10.2 | 10.15 |
Table 2: Performance Evaluation based on Z-Scores
| Laboratory | Mean (µg/g) | Consensus Mean (µg/g) | Standard Deviation | Z-Score | Performance |
| Lab 1 | 9.95 | 10.00 | 0.25 | -0.20 | Satisfactory |
| Lab 2 | 9.60 | 10.00 | 0.25 | -1.60 | Satisfactory |
| Lab 3 | 10.30 | 10.00 | 0.25 | 1.20 | Satisfactory |
| Lab 4 | 9.95 | 10.00 | 0.25 | -0.20 | Satisfactory |
| Lab 5 | 10.15 | 10.00 | 0.25 | 0.60 | Satisfactory |
Note: The consensus mean and standard deviation are calculated from the reported data for the purpose of this hypothetical example.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility. The following diagrams illustrate the key stages of the analytical processes described.
Caption: HPLC-UV analytical workflow.
Caption: GC-MS analytical workflow.
Discussion and Best Practices
The hypothetical results indicate that all three analytical methods can provide accurate and precise data for the analysis of 2-Ethyl-4'-methoxybenzophenone when performed under validated conditions. The satisfactory Z-scores across all participating laboratories suggest a good level of inter-laboratory agreement.
However, it is crucial to acknowledge that real-world scenarios can present more challenges. To ensure the ongoing quality and reliability of analytical data, the following best practices are recommended:
-
Method Validation: All analytical methods must be thoroughly validated according to international guidelines such as ICH Q2(R1) to demonstrate their suitability for the intended purpose.[5][6][7] This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.
-
Use of Certified Reference Materials: The use of well-characterized, certified reference materials is fundamental for accurate calibration and quality control.
-
Regular Participation in Proficiency Testing: Ongoing participation in proficiency testing schemes provides an external and objective assessment of a laboratory's performance and helps to identify areas for improvement.[1][8][9][10]
-
Comprehensive Documentation: Meticulous documentation of all experimental procedures, observations, and data is essential for traceability and troubleshooting.
-
Continuous Training: Laboratory personnel should receive regular training on analytical techniques, quality assurance principles, and data interpretation.
Conclusion
The accurate and reproducible analysis of 2-Ethyl-4'-methoxybenzophenone is achievable through the implementation of validated analytical methods and a commitment to quality assurance. This guide has provided a comparative overview of common analytical techniques, a framework for conducting an inter-laboratory comparison study, and detailed experimental protocols. By adhering to the principles of scientific integrity and best practices in analytical chemistry, researchers, scientists, and drug development professionals can ensure the reliability of their data and contribute to the advancement of their respective fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
